7-Fluoro-1-indanone
Description
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Properties
IUPAC Name |
7-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSCRDJQEHFKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382279 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651735-59-0 | |
| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoroindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Fluoro-1-indanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of 7-Fluoro-1-indanone, a key building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the indanone scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.
Core Chemical and Physical Properties
This compound is a fluorinated aromatic ketone. Its fundamental properties are summarized below. While experimental data for some physical properties of the 7-fluoro isomer are limited, predicted values and data from closely related isomers are provided for context.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| IUPAC Name | 7-fluoro-2,3-dihydro-1H-inden-1-one | [2] |
| CAS Number | 651735-59-0 | [1] |
| Boiling Point | 245.1 ± 29.0 °C (Predicted) | [3] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | [3] |
| Melting Point | Data not available. (For comparison: 5-Fluoro-1-indanone: 38-40 °C; 6-Fluoro-1-indanone: 55-62 °C) | [4][5] |
| Appearance | Off-white crystalline solid (for related isomers) | [5] |
Spectroscopic Profile
The following tables summarize the key spectroscopic data for this compound. Spectroscopic data for the closely related 5-Fluoro-1-indanone is provided for Infrared and Mass Spectrometry, as it is expected to be very similar.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Citation(s) |
| 7.6 | m | 1H | Aromatic CH | - | [6] |
| 7.3 | d | 1H | Aromatic CH | 7.6 | [6] |
| 7.0 | t | 1H | Aromatic CH | 8.5 | [6] |
| 3.2 | t | 2H | -CH₂- adjacent to aromatic ring | 5.9 | [6] |
| 2.67-2.80 | m | 2H | -C(=O)-CH₂- | - | [6] |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption from the carbonyl group. Data presented is for the analogous 5-Fluoro-1-indanone and is expected to be highly representative.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Citation(s) |
| ~1700 | Strong | C=O (Aryl ketone stretch) | [7] |
| ~3000-3100 | Medium | C-H (Aromatic stretch) | [7] |
| ~2850-2950 | Medium | C-H (Aliphatic stretch) | [7] |
| ~1600, ~1470 | Medium | C=C (Aromatic ring stretch) | [7] |
| ~1200-1300 | Strong | C-F (Stretch) | [7] |
Mass Spectrometry (MS)
The mass spectrum shows a prominent molecular ion peak. Data presented is for the analogous 5-Fluoro-1-indanone.
| m/z | Relative Intensity | Assignment | Citation(s) |
| 150 | High | [M]⁺ (Molecular Ion) | [7] |
| 122 | High | [M-CO]⁺ | [7] |
| 149 | Medium | [M-H]⁺ | [7] |
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its preparation often involves an intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid
A common route to this compound involves a multi-step synthesis starting from commercially available 2-fluorobenzoic acid.[6][8]
Step 1: Acyl Chloride Formation A mixture of 2-fluorobenzoic acid and thionyl chloride (SOCl₂) in a suitable solvent like benzene is refluxed until gas evolution ceases. The solvent and excess SOCl₂ are then removed under reduced pressure.
Step 2: Friedel-Crafts Acylation with Ethylene The resulting acyl chloride is dissolved in a solvent such as dichloroethane. Aluminum chloride (AlCl₃) is added, and ethylene gas is bubbled through the mixture. This step forms the 3-chloro-1-(2-fluorophenyl)propan-1-one intermediate.
Step 3: Intramolecular Friedel-Crafts Alkylation (Cyclization) The intermediate from the previous step is subjected to cyclization using a strong Lewis acid like AlCl₃, often in the presence of sodium chloride (NaCl) at elevated temperatures (e.g., 180 °C), or with concentrated sulfuric acid at a lower temperature (e.g., 85 °C).
Step 4: Work-up and Purification The reaction is quenched with an acidic aqueous solution (e.g., 4N HCl) and extracted with an organic solvent like dichloromethane (CH₂Cl₂). The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
The overall workflow for this synthesis is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
General Reactivity
The indanone scaffold is a versatile platform for further chemical modifications. The reactivity is primarily centered around the ketone functional group and the activated aromatic ring.
References
- 1. chemscene.com [chemscene.com]
- 2. 7-Fluoroindan-1-one | C9H7FO | CID 2782767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 5-氟-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 651735-59-0 [chemicalbook.com]
7-Fluoro-1-indanone: A Technical Overview of its Molecular Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a concise technical summary of the core molecular properties of 7-Fluoro-1-indanone, a fluorinated building block of interest in medicinal chemistry and materials science. The information is presented to be a quick reference for laboratory use.
Molecular and Physicochemical Data
The key quantitative attributes of this compound are summarized in the table below. This data is essential for reaction planning, analytical method development, and computational modeling.
| Identifier | Value | Source |
| Molecular Formula | C₉H₇FO | [1][2][3][4] |
| Molecular Weight | 150.15 g/mol | [1][2][3][4] |
| IUPAC Name | 7-fluoro-2,3-dihydroinden-1-one | [1][2] |
| CAS Number | 651735-59-0 | [2][3][4][5] |
| SMILES | O=C(CC1)C(C1=CC=C2)=C2F | [2] |
Molecular Structure
The molecular structure of this compound consists of a bicyclic indanone core, which is a fused system of a benzene ring and a cyclopentanone ring. A fluorine atom is substituted at the 7-position of the aromatic ring.
Caption: 2D representation of the molecular structure of this compound.
Experimental Protocols: Synthesis Overview
A common synthetic route to this compound starts from commercially available 2-fluorobenzoic acid.[4][5] The general steps involve the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation and subsequent intramolecular cyclization.
The following diagram outlines a simplified workflow for a typical synthesis and purification process.
Caption: Simplified workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Synthesis of 7-Fluoro-1-indanone from 2-Fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 7-fluoro-1-indanone, a valuable building block in pharmaceutical and materials science research, starting from the readily available 2-fluorobenzoic acid. This document details the core chemical transformations, provides in-depth experimental protocols, and presents quantitative data to facilitate laboratory application.
Introduction
This compound is a fluorinated derivative of 1-indanone, a bicyclic ketone that forms the core structure of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents and advanced materials. This guide outlines a robust and well-documented synthetic route commencing with 2-fluorobenzoic acid.
Overall Synthetic Pathway
The synthesis of this compound from 2-fluorobenzoic acid is a multi-step process that primarily involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and a subsequent intramolecular cyclization. The overall transformation can be summarized as follows:
Caption: Overall synthetic scheme for this compound.
This pathway is characterized by its reliance on classical organic reactions, making it accessible in a standard laboratory setting. The overall yield for this process has been reported to be approximately 32%.[1]
Detailed Experimental Protocols and Data
This section provides a step-by-step guide for each of the key transformations in the synthesis of this compound.
Step 1: Synthesis of 2-Fluorobenzoyl Chloride
The initial step involves the conversion of 2-fluorobenzoic acid to its corresponding acyl chloride using thionyl chloride. This is a standard and efficient method for activating the carboxylic acid for subsequent acylation.
Experimental Protocol:
A mixture of 2-fluorobenzoic acid and thionyl chloride (1.5 equivalents) in a suitable solvent such as benzene is refluxed until the evolution of gas (HCl and SO2) ceases.[1] The reaction mixture is then cooled to room temperature, and the excess thionyl chloride and solvent are removed by rotary evaporation to yield crude 2-fluorobenzoyl chloride, which can be used in the next step without further purification.
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield |
| 2-Fluorobenzoic Acid | 1.0 | Solvent: Benzene | High |
| Thionyl Chloride | 1.5 | Temperature: Reflux |
Step 2: Friedel-Crafts Acylation of Ethylene
The synthesized 2-fluorobenzoyl chloride is then subjected to a Friedel-Crafts acylation reaction with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride, to form the intermediate 3-chloro-1-(2-fluorophenyl)propan-1-one.
Experimental Protocol:
The crude 2-fluorobenzoyl chloride is dissolved in an inert solvent like dichloroethane.[1] To this solution, aluminum chloride (1.0 equivalent) is added portion-wise at a controlled temperature of 10-20 °C.[1] Ethylene gas is then bubbled through the reaction mixture for approximately 4 hours, and the reaction is stirred overnight.[1] The reaction is quenched by the slow addition of 4N HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]
| Reactant/Reagent | Molar Ratio | Key Parameters | Yield |
| 2-Fluorobenzoyl Chloride | 1.0 | Solvent: Dichloroethane | Moderate |
| Ethylene | Excess | Temperature: 10-20 °C | |
| Aluminum Chloride | 1.0 | Reaction Time: ~4h + overnight |
Step 3: Intramolecular Friedel-Crafts Cyclization
The final step is the intramolecular Friedel-Crafts cyclization of 3-chloro-1-(2-fluorophenyl)propan-1-one to afford the target molecule, this compound. This reaction can be promoted by a Lewis acid or a strong protic acid.
Experimental Protocol:
Method A: Using Aluminum Chloride
The crude concentrate from the previous step is added to a slurry of aluminum chloride (10 equivalents) and sodium chloride (6 equivalents) at 130 °C.[1] The mixture is then heated to 180 °C and stirred for 2 hours.[1]
Method B: Using Sulfuric Acid
Alternatively, the concentrate is mixed with concentrated sulfuric acid and stirred at 85 °C for 1 hour.[1]
Work-up and Purification (for both methods):
The reaction mixture is cooled to room temperature and then quenched by the slow addition of ice, followed by concentrated HCl. The product is extracted with dichloromethane. The combined organic layers are concentrated, and the crude product is purified by column chromatography on silica gel using a hexanes:ethyl acetate (4:1) eluent to give this compound.[1]
| Reactant/Reagent | Molar Ratio (Method A) | Key Parameters (Method A) | Molar Ratio (Method B) | Key Parameters (Method B) | Yield |
| 3-Chloro-1-(2-fluorophenyl)propan-1-one | 1.0 | Temperature: 130-180 °C | 1.0 | Temperature: 85 °C | Good |
| Aluminum Chloride | 10.0 | Reaction Time: 2 hours | - | Reaction Time: 1 hour | |
| Sodium Chloride | 6.0 | - | |||
| Concentrated Sulfuric Acid | - | Sufficient amount |
Reaction Mechanisms and Workflows
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
References
Spectroscopic Characterization of 7-Fluoro-1-indanone: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 7-Fluoro-1-indanone (CAS No. 651735-59-0), a fluorinated derivative of 1-indanone. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: 7-fluoro-2,3-dihydro-1H-inden-1-one[1]
The structure of this compound consists of a benzene ring fused to a five-membered ring containing a ketone group, with a fluorine atom substituted at the 7-position of the aromatic ring.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound.
¹H NMR Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 2.67-2.80 | m (multiplet) | - | 2H | -CH₂- (Position 2) |
| 3.2 | t (triplet) | 5.9 | 2H | -CH₂- (Position 3) |
| 7.0 | t (triplet) | 8.5 | 1H | Aromatic H |
| 7.3 | d (doublet) | 7.6 | 1H | Aromatic H |
| 7.6 | m (multiplet) | - | 1H | Aromatic H |
| Solvent: CDCl₃, Frequency: 300 MHz[3][4] |
¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~25-30 | C-2 |
| ~35-40 | C-3 |
| ~115-140 | Aromatic C-H |
| ~140-165 (doublet) | Aromatic C-F & C-quaternary |
| >190 (doublet) | C-1 (C=O) |
An experimental IR spectrum for this compound is not available in the cited sources. However, the characteristic absorption bands can be predicted based on its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| >3000 | C-H Stretch | Aromatic |
| <3000 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1720-1700 | C=O Stretch (strong) | Ketone (conjugated) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-F Stretch | Aryl-Fluoride |
The mass spectrum would confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight.
| m/z Value | Interpretation |
| 150 | Molecular Ion [M]⁺ |
| 122 | [M-CO]⁺ |
| 95 | Further fragmentation |
Experimental Protocols
Specific experimental procedures for the spectroscopic analysis of this compound are not detailed in the literature. Therefore, general standard operating procedures for the analysis of a solid organic compound are provided below.
-
Sample Preparation: Weigh approximately 5-10 mg of this compound.[5] Dissolve the sample in 0.7-1.0 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), inside a small vial.[5]
-
Transfer: Once fully dissolved, transfer the solution into a clean, undamaged 8-inch NMR tube using a pipette.[5] Ensure the solution is clear and free of any solid particles.[5] The sample height in the tube should be approximately 4.5 cm.[5]
-
Data Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Instrument Setup: Configure the experiment parameters. For a routine ¹³C spectrum, a 30° pulse angle and a 4-second acquisition time are often recommended for compounds in this molecular weight range.[6]
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. ¹H spectra are typically acquired quickly (a single scan may suffice for a concentrated sample), while ¹³C spectra often require multiple scans to achieve a good signal-to-noise ratio.[7]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
For a solid sample like this compound, the thin solid film or Attenuated Total Reflectance (ATR) methods are common.
Thin Solid Film Method:
-
Sample Preparation: Dissolve a small amount (a few mg) of the solid in a volatile organic solvent like methylene chloride or acetone.[8]
-
Film Deposition: Place a drop of the resulting solution onto a single salt plate (e.g., NaCl or KBr).[8][9]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8]
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]
Attenuated Total Reflectance (ATR) Method:
-
Background Scan: Ensure the ATR crystal (e.g., ZnSe) is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum of the sample.
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile solid, this can be done via a direct insertion probe which is heated to vaporize the sample into the vacuum of the ion source.[10][11]
-
Ionization: Bombard the vaporized sample molecules with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (radical cation).[10][12]
-
Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral pieces.[10]
-
Acceleration: Accelerate the positively charged ions out of the ion source using an electric field.[12]
-
Mass Analysis: Pass the ion beam through a magnetic or electric field (the mass analyzer), which deflects the ions based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[11][12]
-
Detection: A detector records the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.[11]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic analysis of a pure chemical compound.
References
- 1. 7-Fluoroindan-1-one | C9H7FO | CID 2782767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 651735-59-0 [chemicalbook.com]
- 5. chem.latech.edu [chem.latech.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. nmr.tamu.edu [nmr.tamu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical Properties of 7-Fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 7-Fluoro-1-indanone, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and drug development who require accurate physical data for this compound.
Core Physical Properties
This compound is a fluorinated derivative of 1-indanone, a bicyclic ketone. The introduction of a fluorine atom can significantly influence the compound's physical and chemical characteristics, including its melting and boiling points, which are critical parameters for its purification, handling, and formulation.
Data Presentation
| Property | This compound | 5-Fluoro-1-indanone | 6-Fluoro-1-indanone |
| Melting Point (°C) | Not reported | 38-40[1] | 55-62[2] |
| Boiling Point (°C) | 245.1 ± 29.0 (Predicted)[3] | 113-114[1] | 60°C/0.5torr |
Experimental Protocols
The determination of melting and boiling points is a fundamental experimental procedure in chemistry for the characterization and purity assessment of compounds.
Melting Point Determination
A common and effective method for determining the melting point of a solid organic compound is through the use of a melting point apparatus, such as a Mel-Temp or a Thiele tube.
General Protocol using a Mel-Temp Apparatus:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[4] The sample height in the tube should be approximately 2-3 mm for optimal heat transfer.
-
Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.[4]
Boiling Point Determination
The boiling point of a liquid can be determined using various methods, including the Thiele tube method, which is suitable for small sample volumes.
General Protocol using a Thiele Tube:
-
Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.
-
Heating: The Thiele tube is gently heated, and the liquid inside is circulated by convection, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available 2-fluorobenzoic acid.[5][6] This multi-step process involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and subsequent intramolecular cyclization.
Caption: Synthesis pathway of this compound from 2-Fluorobenzoic Acid.
References
7-Fluoro-1-indanone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, a bicyclic ketone that serves as a scaffold in many biologically active compounds. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that are critical for its evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or similar molecules.
Introduction
This compound (CAS No. 651735-59-0) is a ketone with the molecular formula C₉H₇FO and a molecular weight of 150.15 g/mol .[1][2] The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, 1-indanone, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a detailed characterization of its solubility and stability is a prerequisite for any drug discovery and development program.
This guide will detail the experimental workflows for determining both kinetic and thermodynamic solubility, as well as the protocols for assessing the stability of this compound under various stress conditions as mandated by regulatory bodies.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's dissolution characteristics.
Experimental Protocols
2.1.1. Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.
-
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
-
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small aliquot of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Quantification (Optional): For a more quantitative measure, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV or LC-MS/MS.
-
2.1.2. Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.
-
Objective: To determine the equilibrium solubility of this compound in various solvents.
-
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized tabular format.
Table 1: Hypothetical Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Water | 25 | Data Not Available | Data Not Available | Thermodynamic |
| PBS (pH 7.4) | 25 | Data Not Available | Data Not Available | Thermodynamic |
| PBS (pH 7.4) | 37 | Data Not Available | Data Not Available | Kinetic |
| Ethanol | 25 | Data Not Available | Data Not Available | Thermodynamic |
| Methanol | 25 | Data Not Available | Data Not Available | Thermodynamic |
| Acetonitrile | 25 | Data Not Available | Data Not Available | Thermodynamic |
| DMSO | 25 | Data Not Available | Data Not Available | Thermodynamic |
Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.
Experimental Protocols for Forced Degradation
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
-
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
-
General Procedure:
-
Prepare solutions of this compound (typically 1 mg/mL) in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect and quantify any degradation products.
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and/or elevated temperatures.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Data Presentation
The results of forced degradation studies should be summarized in a table, indicating the extent of degradation and the number of degradation products formed.
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Time | Temperature (°C) | % Degradation | No. of Degradants | Remarks |
| 0.1 M HCl | 24 h | 60 | Data Not Available | Data Not Available | e.g., Major degradant at RRT 0.85 |
| 0.1 M NaOH | 8 h | RT | Data Not Available | Data Not Available | e.g., Rapid degradation observed |
| 3% H₂O₂ | 24 h | RT | Data Not Available | Data Not Available | e.g., Two minor degradants |
| Thermal (Solid) | 48 h | 80 | Data Not Available | Data Not Available | e.g., No significant degradation |
| Thermal (Solution) | 48 h | 80 | Data Not Available | Data Not Available | e.g., Minor degradation |
| Photolytic | - | - | Data Not Available | Data Not Available | e.g., One major photolytic degradant |
*RRT = Relative Retention Time
Visualized Workflows
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
References
An In-depth Technical Guide to the Discovery and History of Fluorinated Indanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indanone scaffold, a recurring motif in medicinally and industrially significant molecules, has long been a subject of chemical and pharmacological interest.[1] Its derivatives have found applications as anticoagulants and are even used in forensic science for developing latent fingerprints.[1] The strategic incorporation of fluorine into organic molecules is a well-established method for enhancing their biological activity and metabolic stability.[1][2] Consequently, the synthesis and study of fluorinated indanones have emerged as a promising avenue in drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of fluorinated indanones, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.
Discovery and History
The synthesis of the basic 1-indanone structure dates back to the 1920s, with early methods focusing on the cyclization of hydrocinnamic acid and its derivatives.[3] The exploration of fluorinated analogues, however, is a more recent development, driven by the growing appreciation for the unique properties that fluorine imparts to bioactive molecules. The advent of modern fluorinating agents, particularly electrophilic N-F reagents like Selectfluor®, has significantly facilitated the synthesis of selectively fluorinated indanones.[4][5]
Early research into fluorinated cyclic ketones remained relatively limited for some time.[1] However, in recent years, there has been a surge of interest in preparing and characterizing these compounds to better understand their structure-property relationships.[1][6] Pioneering work by researchers such as Joseph C. Sloop and their collaborators has contributed significantly to the synthesis and structural elucidation of novel fluorinated and trifluoromethylated indanones, tetralones, and naphthones.[1][6] Their work has not only provided access to a range of new compounds but has also shed light on interesting regiochemical and stereochemical outcomes in their synthesis.[1]
Key Synthetic Methodologies
The synthesis of fluorinated indanones can be broadly categorized into two main approaches: the direct fluorination of a pre-existing indanone core and the construction of the fluorinated indanone ring system from acyclic precursors. Key reactions employed in these syntheses include electrophilic fluorination, Claisen condensation, intramolecular Friedel-Crafts acylation, and the Nazarov cyclization.
Electrophilic Fluorination of Indanones
A common method for introducing fluorine into the indanone scaffold is through electrophilic fluorination, often utilizing N-F reagents like Selectfluor®.
Experimental Protocol: Synthesis of 2-Fluoro-1,3-indanedione [1]
-
Materials: 1,3-indanedione, Selectfluor®, acetonitrile.
-
Procedure: A solution of 1,3-indanedione (1.0 g, 6.84 mmol) in acetonitrile (30 mL) is prepared in a flask equipped with a magnetic stirrer. To this solution, Selectfluor® (2.42 g, 6.84 mmol) is added in one portion. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in dichloromethane (CH2Cl2) and washed with deionized water. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by radial chromatography to yield 2-fluoro-1,3-indanedione as pale yellow crystals.
Trifluoromethylation of Indanones
The introduction of a trifluoromethyl group can be achieved through various methods, including the use of Ruppert-Prakash reagent (TMSCF3) or by constructing the indanone ring from a trifluoromethyl-containing precursor.
Experimental Protocol: Synthesis of 1-Trifluoroacetyl-2-indanone [1]
-
Materials: 2-indanone, sodium hydride (NaH), trifluoromethyl ethyl acetate, diethyl ether (Et2O), 3M sulfuric acid.
-
Procedure: To a suspension of sodium hydride (0.30 g, 12.5 mmol) in dry diethyl ether (20 mL), trifluoromethyl ethyl acetate (1.13 g, 7.95 mmol) is added dropwise. After 5 minutes, a solution of 2-indanone (1.00 g, 7.57 mmol) in dry diethyl ether (20 mL) is added dropwise, and the mixture is stirred overnight at room temperature under a calcium chloride drying tube. After 24 hours, another equivalent of trifluoromethyl ethyl acetate is added, and the mixture is stirred for an additional 24 hours.
-
Work-up: The reaction mixture is acidified with 30 mL of 3M sulfuric acid. The organic layer is separated, washed with deionized water, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by radial chromatography to yield 1-trifluoroacetyl-2-indanone as a brown oil.
Intramolecular Friedel-Crafts Acylation
This classical ring-forming reaction is a powerful tool for constructing the indanone core, including fluorinated derivatives, from appropriately substituted arylpropionic acids or their corresponding acyl chlorides.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation [7]
-
Materials: Substituted phenylpropionic acid, aluminum chloride (AlCl3) or other Lewis acid, dichloromethane (DCM) or other suitable solvent.
-
Procedure: The phenylpropionic acid is first converted to its corresponding acyl chloride using a standard reagent like thionyl chloride. In a separate flask, the Lewis acid (e.g., AlCl3) is suspended in an anhydrous solvent (e.g., DCM) under an inert atmosphere. The acyl chloride, dissolved in the same solvent, is then added dropwise to the Lewis acid suspension at a controlled temperature (often 0 °C to room temperature). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: After removal of the solvent, the crude indanone is purified by column chromatography or recrystallization.
Nazarov Cyclization
The Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones, provides an efficient route to cyclopentenones and, by extension, to substituted indanones, including fluorinated analogues.
Experimental Protocol: Tandem Nazarov Cyclization/Electrophilic Fluorination [3]
-
Materials: α,β-unsaturated aryl ketone (chalcone derivative), copper(II) triflate (Cu(OTf)2), N-fluorobenzenesulfonimide (NFSI).
-
Procedure: The chalcone derivative is dissolved in a suitable solvent, and the catalyst, Cu(OTf)2, is added. The fluorinating agent, NFSI, is then introduced, and the reaction mixture is stirred, often with heating, until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is cooled and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The resulting fluorinated indanone is purified by column chromatography.
Data Presentation
Synthesis of Fluorinated Indanones and Related Compounds
| Compound | Starting Material | Reagent(s) | Yield (%) | m.p. (°C) | Reference(s) |
| 2-Fluoro-1,3-indanedione | 1,3-Indanedione | Selectfluor® | 60 | 97-99 | [1] |
| 2,2-Difluoro-1,3-indanedione | 2-Fluoro-1,3-indanedione | Selectfluor® | 60 | 116-117 | [1] |
| [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | [Δ1,2'-Biindan]-1',3,3'-trione | Selectfluor® | 85 | 165-168 (dec) | [1] |
| 2-Fluoro-2-(2'-fluoro-3'-oxoindenyl)-1,3-indanedione | [Δ1,2'-Biindan]-2-fluoro-1',3,3'-trione | Selectfluor® | 92 | 126-129 | [1] |
| 1-Trifluoroacetyl-2-indanone | 2-Indanone | NaH, CF3COOEt | 52 | oil | [1] |
| 1-Trifluoroacetyl-3,4-dihydronaphthalen-2(1H)-one | 2-Tetralone | NaH, CF3COOEt | 45 | 80-83 | [1] |
| 2-(Trifluoroacetyl)-1H-phenalene-1,3(2H)-dione | 1,3-Diketophenalan | NaH, CF3COOEt | 22 | 154-157 | [1] |
Spectroscopic Data for Selected Fluorinated Indanones[1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | HRMS (m/z) |
| 2-Fluoro-1,3-indanedione | 5.4 (d, ¹J(H-F) = 51.0 Hz, 1H), 7.65–8.22 (m, 4H) | 90.1 (d, ¹J(C-F) = 211.2 Hz), 125.3, 138.9, 141.9, 193.5 (d, ²J(C-F) = 24.0 Hz) | -207.3 (d, ¹J(F-H) = 51.1 Hz) | [M+H]⁺ calcd. 164.02740, found 164.027580 |
| 2,2-Difluoro-1,3-indanedione | 8.0–8.15 (m, 4H) | 104.0 (t, ¹J(C-F) = 264 Hz), 128.8, 138.2, 139.3 (t, ³J(C-F) = 4.3 Hz), 185.8 (t, ²J(C-F) = 24.0 Hz) | -125.9 (s) | - |
| 1-Trifluoroacetyl-2-indanone | - | - | - | - |
Anticancer Activity of Fluorinated Benzylidene Indanones[8]
| Compound | Cell Line | IC₅₀ (nM) |
| 2-Benzylidene-1-indanone derivative | MCF-7 (Breast) | 10-880 |
| 2-Benzylidene-1-indanone derivative | HCT (Colon) | 10-880 |
| 2-Benzylidene-1-indanone derivative | THP-1 (Leukemia) | 10-880 |
| 2-Benzylidene-1-indanone derivative | A549 (Lung) | 10-880 |
| Compound | Target | IC₅₀ (µM) |
| 2-Benzylidene-1-indanone derivative | Tubulin Polymerization | 0.62-2.04 |
Mandatory Visualizations
Experimental Workflows
Caption: Experimental Workflow for Intramolecular Friedel-Crafts Acylation.
Caption: Experimental Workflow for Tandem Nazarov Cyclization/Fluorination.
Signaling Pathway
References
- 1. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. [PDF] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
7-Fluoro-1-indanone: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-1-indanone is a fluorinated derivative of 1-indanone, a bicyclic ketone. Its structural motif is of interest in medicinal chemistry and drug discovery as a potential building block for the synthesis of more complex molecules. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for safe handling in a laboratory setting. This technical guide provides a consolidated overview of the available safety and handling information for this compound (CAS No. 651735-59-0).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | [2] |
GHS Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 651735-59-0 | [1][2] |
| Molecular Formula | C₉H₇FO | [1][2] |
| Molecular Weight | 150.15 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Storage Temperature | Room temperature | [2] |
| Boiling Point | 245.1 °C at 760 mmHg |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure and ensuring a safe working environment.
| Precaution | Recommendation | Source |
| Ventilation | Use only outdoors or in a well-ventilated area. | |
| Personal Hygiene | Wash hands thoroughly after handling. | |
| Eating, Drinking, and Smoking | Do not eat, drink or smoke when using this product. | |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear protective clothing. | |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [2] |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure | Source |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of a powdered chemical substance like this compound in a research laboratory. This workflow is designed to minimize exposure and ensure proper containment from receipt of the chemical to its final disposal.
Caption: A generalized workflow for the safe handling of this compound.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. This guide provides a summary of the currently available safety information. All personnel handling this compound should be thoroughly trained on its potential risks and the necessary safety precautions. The use of appropriate personal protective equipment, adherence to proper handling techniques within a well-ventilated area, and a clear understanding of emergency procedures are essential for maintaining a safe laboratory environment. Researchers are strongly encouraged to consult the most recent Safety Data Sheet from their supplier before use and to conduct a thorough risk assessment for their specific experimental protocols.
References
Potential Research Areas for 7-Fluoro-1-indanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-1-indanone is a fluorinated building block that has garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents for neurodegenerative diseases. Its rigid, bicyclic structure serves as a valuable scaffold for the design of enzyme inhibitors and receptor modulators. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative compounds, including metabolic stability, binding affinity, and blood-brain barrier permeability. This technical guide explores the potential research areas for this compound, focusing on its application in the design of cholinesterase and β-secretase 1 (BACE1) inhibitors for the potential treatment of Alzheimer's disease. We provide an overview of synthetic methodologies, quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
I. Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent derivatization are crucial first steps in exploring its therapeutic potential. The indanone core is often functionalized to introduce pharmacophores that can interact with specific biological targets.
A. Synthesis of this compound
A common route for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor.
Experimental Protocol: Synthesis of this compound
-
Reaction: Intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid.
-
Reagents and Solvents:
-
3-(2-fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Lewis acid catalyst (e.g., Aluminum chloride - AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
Convert 3-(2-fluorophenyl)propanoic acid to its corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM. The reaction is typically stirred at room temperature until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add a Lewis acid, such as aluminum chloride, portion-wise while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
B. Synthesis of this compound Derivatives (Donepezil Analogs)
A significant area of research involves the synthesis of donepezil analogs, where the dimethoxy-indanone moiety of donepezil is replaced with this compound. These analogs are synthesized to evaluate the effect of the fluorine substitution on biological activity.
Experimental Protocol: Synthesis of a this compound-based Donepezil Analog
-
Reaction: Aldol condensation of this compound with N-benzyl-4-formylpiperidine followed by reduction.
-
Reagents and Solvents:
-
This compound
-
N-benzyl-4-formylpiperidine
-
Base (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol or methanol)
-
Reducing agent (e.g., sodium borohydride - NaBH₄ or catalytic hydrogenation with Pd/C)
-
-
Procedure:
-
Aldol Condensation: Dissolve this compound and N-benzyl-4-formylpiperidine in a suitable solvent like ethanol. Add a solution of a base (e.g., aqueous NaOH) dropwise to the mixture at room temperature. Stir the reaction mixture until the formation of the benzylidene intermediate is complete (monitored by TLC). The product often precipitates out of the solution and can be collected by filtration.
-
Reduction: The resulting benzylidene intermediate can be reduced to the final donepezil analog.
-
Catalytic Hydrogenation (Method A): Dissolve the intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete. Filter the catalyst and concentrate the filtrate to obtain the product.
-
Sodium Borohydride Reduction (Method B): Suspend the intermediate in a solvent like methanol and cool the mixture in an ice bath. Add sodium borohydride portion-wise and stir the reaction until completion. Quench the reaction with water, and extract the product with an organic solvent. Dry and concentrate the organic layer to yield the final compound.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure this compound-based donepezil analog.
-
II. Potential Research Areas and Biological Activities
The primary research focus for this compound derivatives has been in the field of neurodegenerative diseases, particularly Alzheimer's disease. The main molecular targets investigated are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1).
A. Cholinesterase Inhibition
Donepezil, a leading drug for Alzheimer's disease, functions by inhibiting AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. Research into this compound analogs explores how the fluorine substitution impacts the inhibitory potency and selectivity towards AChE and BChE.
Quantitative Data: Cholinesterase Inhibitory Activity of Indanone Derivatives
While specific data for a comprehensive series of this compound derivatives is emerging, the following table summarizes representative IC₅₀ values for various indanone analogs to provide a comparative context. It has been noted that the incorporation of fluorine can sometimes lead to reduced inhibition of AChE while potentially increasing the potency and selectivity for BChE, depending on the position of the fluorine atom.[1]
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Indanone Derivative 5c | AChE | 0.12 | [2] |
| Indanone Derivative 7b | BChE | 0.04 | [2] |
| Donepezil Analog 4 | hAChE | 0.00411 | [3] |
| Donepezil | hAChE | 0.00621 | [3] |
| Indanone Derivative 7h | AChE | 1.2 | |
| Indanone Derivative 7h | BChE | 0.3 | |
| Indanone Derivative 56 | AChE | 12.30 | [4] |
| Indanone Derivative 64 | AChE | 12.01 | [4] |
| Donepezil Analog 4b | AChE | 0.78 | [5] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate the pre-incubation period (typically 15 minutes at a controlled temperature).
-
Start the reaction by adding the ATCI solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and subsequently calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
B. β-Secretase 1 (BACE1) Inhibition
BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's patients. Inhibiting BACE1 is a promising therapeutic strategy to reduce Aβ production. The rigid structure of the indanone core makes it a suitable scaffold for designing BACE1 inhibitors.
Quantitative Data: BACE1 Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
| Donepezil Analog 4 | BACE-1 | 18.3 | [3] |
| Donepezil | BACE-1 | 194 | [3] |
Experimental Protocol: BACE1 Activity Assay (FRET-based)
-
Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
-
Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds (this compound derivatives)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare solutions of the BACE1 enzyme, FRET substrate, and test compounds in the assay buffer.
-
In a 96-well black plate, add the assay buffer, test compound at various concentrations, and the BACE1 enzyme solution.
-
Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the BACE1 FRET substrate solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Calculate the reaction rate and the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
III. Signaling Pathways and Neuroprotective Effects
Beyond direct enzyme inhibition, this compound derivatives may exert neuroprotective effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating the full therapeutic potential of these compounds.
A. Cholinergic Signaling and Neuroprotection
By inhibiting AChE, this compound derivatives can enhance cholinergic neurotransmission. This not only provides symptomatic relief in Alzheimer's disease but may also have neuroprotective effects. Enhanced acetylcholine levels can activate nicotinic and muscarinic acetylcholine receptors, which are known to be involved in cell survival and plasticity pathways.
B. Modulation of Amyloid Precursor Protein (APP) Processing
Some cholinesterase inhibitors have been shown to influence the processing of amyloid precursor protein (APP), potentially shifting it towards the non-amyloidogenic pathway and reducing the production of Aβ peptides. Research into this compound derivatives could explore similar effects.
C. Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are key pathological features of Alzheimer's disease. Future research could investigate the potential of this compound derivatives to modulate inflammatory pathways (e.g., NF-κB signaling) and to exhibit antioxidant properties, thereby providing additional neuroprotective benefits.
IV. Future Research Directions
The this compound scaffold presents a promising starting point for the development of novel therapeutics for neurodegenerative diseases. Future research in this area could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of this compound derivatives with systematic structural modifications to establish clear SAR for AChE, BChE, and BACE1 inhibition.
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can simultaneously inhibit both cholinesterases and BACE1, or that combine cholinesterase inhibition with other beneficial activities such as anti-amyloid aggregation or anti-inflammatory effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models of Alzheimer's disease to assess their in vivo efficacy, blood-brain barrier permeability, and overall pharmacokinetic profile.
-
Elucidation of Neuroprotective Mechanisms: Investigating the detailed molecular mechanisms by which these compounds exert their neuroprotective effects beyond enzyme inhibition, including their impact on signaling pathways related to cell survival, inflammation, and oxidative stress.
-
Exploration of Other Therapeutic Areas: Given the versatility of the indanone scaffold, investigating the potential of this compound derivatives for other therapeutic applications, such as in Parkinson's disease or other neurological disorders.
Conclusion
This compound is a key building block with significant potential in drug discovery, particularly in the search for new treatments for Alzheimer's disease. Its derivatives have shown promise as inhibitors of key enzymes involved in the disease's pathology. The strategic incorporation of fluorine offers a means to fine-tune the pharmacological properties of these molecules. The detailed experimental protocols and an understanding of the underlying biological pathways provided in this guide are intended to facilitate further research and development in this exciting area. Through continued investigation, this compound-based compounds may lead to the development of next-generation therapies for neurodegenerative disorders.
References
- 1. Newcastle University eTheses: Synthesis and cholinesterase activity of fluorinated donepezil derivatives [theses.ncl.ac.uk]
- 2. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Medicinal Chemistry of 7-Fluoro-1-Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 7-fluoro-1-indanone derivatives and their significant potential in medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds, make these derivatives attractive candidates for developing novel therapeutic agents. The following sections detail synthetic protocols, quantitative biological data, and the signaling pathways through which these compounds exert their effects.
Introduction to this compound Derivatives in Medicinal Chemistry
The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, this compound derivatives have emerged as promising candidates for the treatment of various diseases, including neurodegenerative disorders and cancer.[1][2] Research has particularly focused on their roles as inhibitors of key enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), as well as their ability to modulate signaling pathways implicated in cancer, such as the NF-κB pathway.[3][4][5]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor. One established protocol starts from 2-fluorobenzoic acid.[6]
Experimental Protocol: Synthesis of this compound from 2-Fluorobenzoic Acid
This protocol outlines the multi-step synthesis of this compound, which can then be used as a key intermediate for further derivatization.
Materials:
-
2-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (or a suitable alternative solvent)
-
Aluminum chloride (AlCl₃)
-
Dichloroethane
-
Ethylene gas
-
4N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Concentrated sulfuric acid
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Acid Chloride Formation: A mixture of 2-fluorobenzoic acid and thionyl chloride (1.5 equivalents) in benzene is refluxed until gas evolution ceases. After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
Friedel-Crafts Acylation: The resulting concentrate is dissolved in dichloroethane. This solution is then slowly added to a solution of aluminum chloride (1.0 equivalent) in dichloroethane at a temperature of 10-20°C.
-
Ethylene Addition: Ethylene gas is bubbled through the reaction mixture for 4 hours. The mixture is then stirred overnight at room temperature.
-
Reaction Quenching and Extraction: The reaction is quenched by the slow addition of 4N HCl. The organic and aqueous layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate and concentrated.
-
Cyclization: The concentrate is mixed with a slurry of aluminum chloride (10 equivalents) and sodium chloride (6 equivalents) and stirred at 180°C for 2 hours. Alternatively, the concentrate can be stirred in concentrated sulfuric acid at 85°C for 1 hour.
-
Work-up and Purification: After cooling, ice is slowly added, followed by concentrated HCl. The mixture is extracted three times with dichloromethane. The combined organic layers are concentrated, and the crude product is purified by column chromatography using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent to yield this compound.[6]
Quantitative Data for Synthesis of this compound:
| Starting Material | Product | Yield | Reference |
| 2-Fluorobenzoic acid | This compound | 32% | [6] |
Synthesis of 2-Benzylidene-7-fluoro-1-indanone Derivatives
A versatile method for derivatizing this compound is the Claisen-Schmidt condensation with various benzaldehydes to produce 2-benzylidene-7-fluoro-1-indanone derivatives. These derivatives have shown significant biological activities.[1]
Experimental Workflow: Synthesis of 2-Benzylidene-1-indanone Derivatives
Caption: General workflow for the synthesis of 2-benzylidene-7-fluoro-1-indanone derivatives.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Procedure:
-
Dissolve this compound and the desired substituted benzaldehyde in ethanol.
-
Add a solution of NaOH or KOH in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (typically several hours to overnight).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Medicinal Chemistry Applications and Biological Activity
This compound derivatives have demonstrated a wide range of biological activities, making them valuable leads in drug discovery.
As Monoamine Oxidase B (MAO-B) Inhibitors
MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. Several fluorinated indanone derivatives have been identified as potent and selective MAO-B inhibitors.[3][8]
Quantitative Data for MAO-B Inhibition:
| Compound | Target | IC₅₀ / Kᵢ | Reference |
| 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | MAO-B | Kᵢ = 6 nM | [3][8] |
| (E)-5-((4-bromobenzyl)oxy)-2-(4-(3-(piperidin-1-yl)propoxy)benzylidene)-2,3-dihydro-1H-inden-1-one | MAO-B | IC₅₀ = 276 nM | [3] |
| 2-Heteroarylidene-1-indanone derivatives | MAO-B | IC₅₀ = 0.0044–1.53 µM | [9] |
Signaling Pathway: Monoamine Oxidase B (MAO-B) Inhibition
Caption: Inhibition of MAO-B by this compound derivatives increases dopamine levels.
As Acetylcholinesterase (AChE) Inhibitors
AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease to improve cognitive function. Indanone derivatives, inspired by the structure of the approved drug donepezil, have shown potent AChE inhibitory activity.[4]
Quantitative Data for Acetylcholinesterase Inhibition:
| Compound Class | Target | IC₅₀ Range | Reference |
| Indanone-aminopropoxy benzylidene derivatives | AChE | 0.12 to 11.92 µM | [4] |
| Indanone-aminopropoxy benzylidene derivatives | BChE | 0.04 to 24.36 µM | [4] |
| Chalcone derivative with 2-pyrrolidinyl ethoxy and 4-fluoro group | AChE | Potent, selective over BChE | [6] |
Signaling Pathway: Acetylcholinesterase (AChE) Inhibition
Caption: Inhibition of AChE by this compound derivatives enhances cholinergic signaling.
As Anticancer Agents
Certain 2-benzylidene-1-indanone derivatives have demonstrated significant cytotoxicity against various human cancer cell lines.[1] One of the proposed mechanisms for their anticancer activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[5][7]
Quantitative Data for Anticancer Activity:
| Compound Class | Cancer Cell Lines | IC₅₀ Range | Reference |
| 2-Benzylidene-1-indanones | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | 10–880 nM | [1] |
| Thiazolyl hydrazone derivatives of 1-indanone | Colon cancer cell lines (HT-29, COLO 205, KM 12) | 0.41 ± 0.19 to 6.85 ± 1.44 µM | [10][11] |
Signaling Pathway: Inhibition of NF-κB Pathway in Cancer
Caption: this compound derivatives can inhibit the NF-κB signaling pathway, leading to decreased cancer cell survival and proliferation.
Conclusion
This compound derivatives represent a versatile and promising class of compounds for medicinal chemistry research. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds for biological screening. Their demonstrated activities as potent inhibitors of MAO-B and AChE highlight their potential in the treatment of neurodegenerative diseases. Furthermore, their anticancer properties, potentially mediated through the inhibition of key signaling pathways like NF-κB, open up avenues for the development of novel cancer therapeutics. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to translate their therapeutic potential into clinical applications.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Fluoro-1-indanone as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Fluoro-1-indanone as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The protocols herein detail key chemical transformations, offering a foundational platform for the synthesis of a diverse range of biologically active molecules.
Introduction
This compound is a valuable building block for the synthesis of novel pharmaceutical agents and chemical probes. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The ketone functionality of this compound serves as a versatile handle for a variety of chemical modifications, including reduction, amination, and condensation reactions, enabling the construction of complex molecular architectures.
Derivatives of the parent 1-indanone scaffold have shown promise in a number of therapeutic areas. Notably, they have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease.[1][2][3] Additionally, certain indanone derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways such as the Toll-like receptor 4 (TLR4) pathway.[4][5][6]
Synthesis of this compound
A common route for the synthesis of this compound starts from 2-fluorobenzoic acid. The process involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[7]
Experimental Protocol:
A mixture of 2-fluorobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in an appropriate solvent is refluxed until gas evolution ceases. After cooling, the solvent is removed under reduced pressure. The resulting crude acid chloride is dissolved in dichloroethane and added to a suspension of aluminum chloride (AlCl₃) (1.0 eq) in dichloroethane at a controlled temperature (e.g., 10-20°C). Ethylene gas is then bubbled through the reaction mixture for several hours. The reaction is stirred overnight and then quenched with dilute hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The crude intermediate is then subjected to a final intramolecular Friedel-Crafts cyclization using a strong acid catalyst, such as a mixture of AlCl₃ and NaCl at elevated temperatures, to yield this compound after purification by column chromatography.[7]
Key Synthetic Transformations of this compound
The carbonyl group of this compound allows for a range of subsequent reactions to build molecular diversity. Below are protocols for some fundamental transformations.
Reduction to 7-Fluoro-1-indanol
The reduction of the ketone to the corresponding alcohol is a common first step for further derivatization.
Experimental Protocol:
To a solution of this compound (1.0 eq) in methanol, cooled to 0°C, is added sodium borohydride (NaBH₄) (1.2 eq) portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 7-Fluoro-1-indanol.
Reductive Amination to 7-Fluoro-1-aminoindane Derivatives
Reductive amination is a powerful method to introduce a nitrogen-containing substituent, a common feature in many bioactive molecules.
Experimental Protocol:
A solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane) is stirred at room temperature. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted, dried, and purified by column chromatography to yield the corresponding N-substituted-7-fluoro-1-aminoindane.[8][9][10][11][12]
Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation allows for the formation of a new carbon-carbon double bond at the 2-position of the indanone ring system.[13][14][15][16]
Experimental Protocol:
A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of a weak base (e.g., piperidine or ammonium acetate) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 2-ylidene-7-fluoro-1-indanone derivative.
Synthesis of Spirocyclic Derivatives
This compound can serve as a precursor for the synthesis of spirocyclic compounds, which are of interest in drug discovery due to their rigid, three-dimensional structures. One such class is the spiro[indane-pyrrolidine] derivatives.[17][18][19]
Experimental Protocol (Conceptual):
A 1,3-dipolar cycloaddition reaction can be envisioned for the synthesis of spiro[7-fluoroindane-1,3'-pyrrolidine] derivatives. This would typically involve the generation of an azomethine ylide from the reaction of an amino acid (e.g., sarcosine) and a carbonyl compound, which then reacts with a dipolarophile. In this context, a derivative of this compound, such as a 2-ylidene derivative formed from a Knoevenagel condensation, could act as the dipolarophile. The reaction would be carried out in a suitable solvent and may require heating.
Data Presentation
The following tables summarize typical quantitative data for the reactions described above. Please note that yields are representative and can vary based on the specific substrate and reaction conditions.
| Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| Reduction | This compound | NaBH₄, Methanol | 7-Fluoro-1-indanol | 85-95 |
| Reductive Amination | This compound, Benzylamine | NaBH(OAc)₃, CH₂Cl₂ | N-Benzyl-7-fluoro-1-aminoindane | 70-85 |
| Knoevenagel Condensation | This compound, Malononitrile | Piperidine, Toluene | 2-(dicyanomethylene)-7-fluoro-1-indanone | 75-90 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the derivatization of this compound and potential signaling pathways that its derivatives may modulate based on existing literature for related indanone compounds.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of Acetylcholinesterase by indanone derivatives.
Caption: Potential anti-inflammatory mechanism of indanone derivatives via the TLR4/JNK/NF-κB pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 16. pcbiochemres.com [pcbiochemres.com]
- 17. researchgate.net [researchgate.net]
- 18. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Fluoro-1-indanone in the Development of Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-fluoro-1-indanone as a versatile starting material in the synthesis of novel pharmaceutical agents. The focus is on its application in the development of cholinesterase inhibitors, a class of drugs with significant therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease. Detailed synthetic protocols, quantitative biological data, and representations of relevant biological pathways are provided to guide researchers in this field.
Introduction
This compound is a fluorinated building block that has garnered interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles of the resulting molecules. The indanone scaffold itself is a privileged structure found in numerous biologically active compounds.[1] This document will explore the use of this compound in the synthesis of potent enzyme inhibitors.
Application: Development of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors
Derivatives of 1-indanone have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. By incorporating a this compound moiety, it is possible to develop novel inhibitors with potentially improved efficacy and drug-like properties.
Quantitative Data: In Vitro Cholinesterase Inhibition
While specific data for a direct derivative of this compound is not available in the public literature, a series of structurally related isoindoline-1,3-dione derivatives have been synthesized and evaluated for their inhibitory activity against AChE and BuChE.[3] The data for these analogous compounds provide a strong rationale for the synthesis of 7-fluoro-substituted counterparts.
| Compound | Target Enzyme | IC50 (nM)[3] |
| Isoindoline-1,3-dione Derivative 1 | Acetylcholinesterase (AChE) | 34 |
| Isoindoline-1,3-dione Derivative 2 | Butyrylcholinesterase (BuChE) | 540 |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | Not specified in the source |
Experimental Protocols
This section provides a detailed, multi-step protocol for the synthesis of a potential cholinesterase inhibitor starting from this compound. The protocol is based on established synthetic methodologies for this compound and the synthesis of bioactive isoindoline-1,3-dione derivatives.[3][4]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from 2-fluorobenzoic acid.[4]
Materials:
-
2-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Benzene (or a suitable alternative solvent like toluene)
-
Dichloroethane
-
Ethylene gas
-
4N Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of 2-fluorobenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) in benzene is refluxed until gas evolution ceases.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure using a rotary evaporator.
-
The concentrate is dissolved in dichloroethane and added slowly to a solution of aluminum chloride (1.0 eq) in dichloroethane at 10-20 °C.
-
Ethylene gas is bubbled through the reaction mixture for 4 hours.
-
The mixture is stirred overnight at room temperature.
-
The reaction is quenched by the slow addition of 4N HCl.
-
The organic and aqueous layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent to yield this compound.[4]
Protocol 2: Synthesis of a this compound Derived Isoindoline-1,3-dione (Hypothetical Route)
This protocol outlines a plausible synthetic route to a bioactive isoindoline-1,3-dione derivative incorporating the this compound scaffold. This is a conceptual protocol based on known transformations.
Step 1: Reductive Amination of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane) is added the desired primary amine (e.g., an amino-functionalized linker, 1.1 eq) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of water or a mild acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over MgSO₄, and concentrated.
-
The crude product, the corresponding 7-fluoro-1-aminoindan derivative, is purified by column chromatography.
Step 2: Condensation with Phthalic Anhydride
-
A mixture of the 7-fluoro-1-aminoindan derivative from Step 1 (1.0 eq) and phthalic anhydride (1.05 eq) in a high-boiling solvent such as glacial acetic acid or toluene is heated to reflux for 4-8 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction when using toluene.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
The final product, the 2-((7-fluoro-1-indanyl)methyl)isoindoline-1,3-dione derivative, is purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Synthesis of a this compound Derived Pharmaceutical Candidate
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Protocol for the Synthesis of 7-Fluoro-1-indanone via Intramolecular Friedel-Crafts Acylation
Application Note: This protocol details the synthesis of 7-Fluoro-1-indanone, a valuable intermediate in the development of various pharmaceuticals. The method is based on an intramolecular Friedel-Crafts acylation, a robust and widely used reaction for the formation of cyclic ketones.[1][2] The protocol provides two common approaches for the cyclization of a substituted phenylpropanoic acid, a key precursor for the target molecule.
Overview
The synthesis of this compound is achieved through the cyclization of 3-(2-fluorophenyl)propanoic acid. This precursor can be prepared from 2-fluorophenylacetic acid. The intramolecular Friedel-Crafts acylation can be carried out using a strong acid catalyst. This document outlines two effective methods for the cyclization step: one utilizing a Lewis acid (Aluminum Chloride) following activation of the carboxylic acid to its acid chloride, and another employing a strong Brønsted acid (Polyphosphoric Acid or Chlorosulfonic Acid) for direct cyclization.
Data Presentation
| Parameter | Method 1: AlCl₃ | Method 2: PPA/Chlorosulfonic Acid |
| Starting Material | 3-(2-Fluorophenyl)propionyl chloride | 3-(2-Fluorophenyl)propanoic acid |
| Catalyst/Reagent | Aluminum Chloride (AlCl₃) | Polyphosphoric Acid (PPA) or Chlorosulfonic Acid |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | None (PPA) or Chlorosulfonic Acid as solvent |
| Temperature | 0 °C to room temperature | Elevated temperatures (e.g., 85-100°C) |
| Reaction Time | 1-3 hours | 1-4 hours |
| Reported Yield | Typically moderate to high | 70.5% (for 5-Fluoro-1-indanone)[3] |
| Work-up | Aqueous work-up with HCl, extraction | Quenching with ice-water, extraction |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Acylation via Acyl Chloride
This two-step method involves the initial conversion of 3-(2-fluorophenyl)propanoic acid to its more reactive acyl chloride, followed by cyclization using aluminum chloride.
Step 1: Synthesis of 3-(2-Fluorophenyl)propionyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2-fluorophenyl)propionyl chloride, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 3-(2-fluorophenyl)propionyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to yield this compound.[4]
Method 2: Direct Cyclization using a Strong Brønsted Acid
This one-step approach involves the direct cyclization of 3-(2-fluorophenyl)propanoic acid using a strong acid like polyphosphoric acid (PPA) or chlorosulfonic acid.[3]
-
Place 3-(2-fluorophenyl)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the carboxylic acid) or chlorosulfonic acid (as the reagent and solvent).[3]
-
Heat the mixture with stirring to 85-100 °C for 1-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to obtain this compound.[3][4]
Visualizations
Reaction Mechanism
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application of 7-Fluoro-1-indanone in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluoro-1-indanone is a versatile fluorinated building block that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core provides a valuable scaffold for the design of novel therapeutic agents across various disease areas. The presence of the fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive starting point for structure-activity relationship (SAR) studies.
SAR studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the resulting biological activity, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. This iterative process guides the optimization of lead compounds into clinical candidates.
This document provides detailed application notes and protocols for the use of this compound in SAR studies, focusing on its potential as a scaffold for the development of enzyme inhibitors. While specific, comprehensive SAR studies on a series of this compound derivatives are not extensively published, this guide extrapolates from the broader indanone class and highlights the strategic importance of the 7-fluoro substitution.
Key Applications in SAR Studies
The this compound scaffold is particularly amenable to modifications at several key positions, allowing for a systematic exploration of the chemical space around the core structure. These modifications are crucial for establishing a robust SAR.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: The indanone scaffold is a core component of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1] SAR studies on this compound derivatives could lead to the discovery of novel and potent inhibitors of acetylcholinesterase (AChE) or other relevant targets in neuroinflammation.
-
Oncology: Indanone derivatives have shown promise as anticancer agents.[2][3] Modifications of the this compound core can be explored to develop inhibitors of kinases, topoisomerases, or other enzymes implicated in cancer progression.
-
Inflammatory Diseases: The anti-inflammatory potential of indanone derivatives has been reported.[3] SAR exploration around the this compound nucleus may yield selective inhibitors of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Infectious Diseases: The indanone framework has been investigated for its antiviral and antibacterial properties.[3]
Data Presentation: A Hypothetical SAR Study of this compound Derivatives as Kinase Inhibitors
To illustrate the application of this compound in SAR studies, the following table presents hypothetical quantitative data for a series of its derivatives targeting a generic protein kinase. This table demonstrates how SAR data is typically organized to facilitate analysis.
| Compound ID | R1 Substitution (Position 2) | R2 Substitution (Aromatic Ring) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| 7F-IND-01 | H | H | >10,000 | >100 |
| 7F-IND-02 | =CH-Ph | H | 5,200 | 75.3 |
| 7F-IND-03 | =CH-(4-OCH3-Ph) | H | 2,100 | 42.1 |
| 7F-IND-04 | =CH-(4-Cl-Ph) | H | 850 | 15.8 |
| 7F-IND-05 | =CH-Ph | 5-NO2 | 450 | 8.2 |
| 7F-IND-06 | =CH-Ph | 6-OCH3 | 6,500 | 98.5 |
SAR Analysis from Hypothetical Data:
-
Position 2 Substitution: The introduction of a benzylidene group at the 2-position (7F-IND-02) leads to a significant increase in activity compared to the unsubstituted parent compound (7F-IND-01).
-
Aromatic Ring Substitution (R1): Electron-withdrawing groups (e.g., 4-Cl in 7F-IND-04) on the benzylidene ring enhance potency compared to electron-donating groups (e.g., 4-OCH3 in 7F-IND-03).
-
Indanone Ring Substitution (R2): An electron-withdrawing group at the 5-position of the indanone ring (5-NO2 in 7F-IND-05) further improves inhibitory activity. Conversely, an electron-donating group at the 6-position (6-OCH3 in 7F-IND-06) is detrimental to activity.
-
Role of the 7-Fluoro Group: The fluorine atom at the 7-position is a constant feature in this hypothetical series. Its electron-withdrawing nature can influence the overall electron density of the aromatic ring, potentially impacting binding interactions and metabolic stability. Further studies would be needed to compare these compounds with their non-fluorinated analogs to precisely determine the contribution of the 7-fluoro substituent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis of this compound and a generic protocol for the synthesis of its derivatives, followed by a typical biological assay.
Synthesis of this compound
A common synthetic route to this compound involves the intramolecular Friedel-Crafts acylation of a suitable precursor.[4]
Materials:
-
2-Fluorobenzoic acid
-
Thionyl chloride (SOCl2)
-
Ethylene
-
Aluminum chloride (AlCl3)
-
Sodium chloride (NaCl)
-
Benzene (or a suitable alternative solvent)
-
Dichloroethane
-
Hydrochloric acid (HCl)
-
Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
A mixture of 2-fluorobenzoic acid and thionyl chloride (1.5 equivalents) in benzene is refluxed until gas evolution ceases.
-
After cooling, the mixture is concentrated under reduced pressure.
-
The residue is dissolved in dichloroethane and slowly added to a solution of aluminum chloride (1.0 equivalent) in dichloroethane at 10-20 °C.
-
Ethylene gas is bubbled through the reaction mixture for 4 hours, followed by overnight stirring.
-
The reaction is quenched by the addition of 4N HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine, then dried over magnesium sulfate and concentrated.
-
The resulting concentrate is mixed with a slurry of aluminum chloride (10 equivalents) and sodium chloride (6 equivalents) and stirred at 180 °C for 2 hours.
-
Alternatively, the concentrate can be stirred with concentrated sulfuric acid at 85 °C for 1 hour.
-
After cooling, ice is slowly added, followed by concentrated HCl.
-
The mixture is extracted with dichloromethane, and the combined organic layers are concentrated.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent to afford this compound.[4]
General Protocol for the Synthesis of 2-Benzylidene-7-fluoro-1-indanone Derivatives
The introduction of substituents at the 2-position of the indanone core is a common strategy in SAR studies. The Claisen-Schmidt condensation is a widely used method for this transformation.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
Procedure:
-
Dissolve this compound and the desired substituted benzaldehyde in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise with stirring.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, visualize key workflows and relationships in the application of this compound for SAR studies.
Caption: General workflow for SAR studies starting from this compound.
Caption: Hypothetical signaling pathway showing inhibition by a this compound derivative.
References
Application Notes and Protocols for the Purification of 7-Fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the purification of 7-Fluoro-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe standard laboratory techniques for the removal of impurities, enabling the acquisition of high-purity material suitable for further synthetic applications and biological screening.
Introduction
This compound is a fluorinated aromatic ketone whose purity is critical for the successful synthesis of downstream targets and for obtaining reliable data in biological assays. Crude this compound, whether commercially sourced or synthesized in-house, may contain various impurities such as starting materials, byproducts from Friedel-Crafts acylation, and residual solvents. This guide details two primary methods for purification: recrystallization and column chromatography.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | 55-62 °C (for 6-Fluoro-1-indanone, indicative) | [2] |
| Purity (Commercial) | ≥97% | [1] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and hexanes. Moderately soluble in polar solvents. | [3][4] |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of the impurities.
Method 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The selection of an appropriate solvent is crucial for successful purification. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," and the aromatic ketone structure of this compound, suitable solvent systems include mixed solvents such as ethanol/water or a hydrocarbon/ether mixture (e.g., hexane/ethyl acetate).[5][6]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate or ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slow cooling promotes the formation of pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the recrystallized product should be assessed by melting point determination and analytical techniques such as NMR or GC-MS.
Method 2: Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from a wider range of impurities, especially those with similar polarities.
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of hexanes:ethyl acetate (EtOAc) in a 4:1 ratio.[3][7] The polarity of the eluent can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in the same eluent system. Visualize the spots under UV light (254 nm). The fractions containing the pure product (identified by a single spot with a consistent Rf value) should be combined.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a purification method can be visualized as follows:
Caption: Decision tree for selecting the appropriate purification method.
References
Analytical Methods for the Characterization of 7-Fluoro-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical methodologies for the thorough characterization of 7-Fluoro-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds. The following application notes and protocols are designed to offer detailed guidance on chromatographic, spectroscopic, and thermal analysis techniques.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and quantifying impurities. Due to its aromatic and moderately polar nature, a C18 stationary phase is well-suited for this analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water. Start with a 40:60 (v/v) mixture and gradually increase the acetonitrile concentration to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation:
| Parameter | Value |
| Retention Time | Analyte-specific |
| Purity (%) | >98% (typical) |
| Limit of Detection (LOD) | Analyte-dependent |
| Limit of Quantitation (LOQ) | Analyte-dependent |
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Presentation:
| Parameter | Expected Value/Observation |
| Retention Time | Analyte-specific |
| Molecular Ion (M+) | m/z 150 (for this compound) |
| Key Fragments | Characteristic fragments of the indanone core and fluoroaromatic ring |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the carbon framework and the position of the fluorine atom.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
Key Signals: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms.
¹³C NMR Spectroscopy:
-
Key Signals: The carbon NMR spectrum reveals the number of unique carbon atoms and their hybridization. The carbon attached to the fluorine will show a characteristic coupling.
¹⁹F NMR Spectroscopy:
-
Key Signal: The fluorine NMR spectrum will show a single resonance, and its coupling to adjacent protons can confirm its position on the aromatic ring.
Data Presentation:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 2.67-2.80 | m | - | -CH₂- (Position 2) |
| 3.20 | t | 5.9 | -CH₂- (Position 3) | |
| 7.00 | t | 8.5 | Ar-H | |
| 7.30 | d | 7.6 | Ar-H | |
| 7.60 | m | - | Ar-H | |
| ¹³C | Expected | - | - | Assignments pending |
| ¹⁹F | Expected | - | - | Assignment pending |
Note: The provided ¹H NMR data is based on available literature.[1] Specific assignments for aromatic protons and all ¹³C and ¹⁹F NMR data require experimental determination.
Logical Workflow for NMR Analysis
Caption: Logical workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1710-1730 | Strong | C=O stretch (ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |
| ~1250-1200 | Strong | C-F stretch |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase behavior of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of the compound.
Experimental Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
DSC Conditions:
-
Temperature Program: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Presentation:
| Parameter | Expected Value/Observation |
| Melting Point (Onset) | To be determined experimentally |
| Enthalpy of Fusion (ΔH) | To be determined experimentally |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
TGA Conditions:
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Presentation:
| Parameter | Expected Value/Observation |
| Onset of Decomposition (T_onset) | To be determined experimentally |
| Temperature at 5% Weight Loss (T_d5) | To be determined experimentally |
| Residue at 600 °C (%) | To be determined experimentally |
Experimental Workflow for Thermal Analysis
Caption: Workflow for thermal analysis.
Concluding Remarks
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is critical for quality control, regulatory submissions, and advancing drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoro-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Fluoro-1-indanone, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propionic acid or its derivatives.
Question 1: My reaction yield is consistently low (below 30%). What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound are a common issue and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and corresponding solutions:
-
Incomplete Formation of the Acyl Chloride Intermediate: The conversion of 3-(2-fluorophenyl)propionic acid to its acyl chloride is a critical first step.
-
Solution: Ensure the thionyl chloride (SOCl₂) or oxalyl chloride is fresh and used in sufficient excess (typically 1.5 equivalents). Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this conversion. Confirm the completion of the reaction by the cessation of gas evolution before proceeding.[1][2]
-
-
Suboptimal Friedel-Crafts Cyclization Conditions: The intramolecular cyclization is sensitive to the catalyst, temperature, and reaction time.
-
Solution:
-
Lewis Acid: Aluminum chloride (AlCl₃) is a common catalyst. Ensure it is anhydrous, as moisture will deactivate it. Using a sufficient excess of AlCl₃ is crucial.[1][2] Some protocols suggest a large excess of AlCl₃ in combination with NaCl at elevated temperatures (e.g., 180°C) for the cyclization step.[1][2]
-
Temperature Control: The initial addition of the substrate to the Lewis acid should be done at a low temperature (e.g., 0-20°C) to control the initial exothermic reaction.[1][2] The subsequent cyclization may require heating. The optimal temperature and time should be determined empirically, but a common condition is stirring at 85°C for one hour when using concentrated sulfuric acid or 180°C for two hours with an AlCl₃/NaCl slurry.[1][2]
-
-
-
Formation of Side Products: Undesired side reactions can consume starting material and reduce the yield of the target product.
-
Solution: The primary side product can be the regioisomer, 4-fluoro-1-indanone. The choice of solvent and the rate of addition of reactants can influence regioselectivity. The use of polyphosphoric acid (PPA) has been shown to influence the regioselectivity of indanone synthesis, with different P₂O₅ concentrations favoring different isomers.[3] While not specific to this compound, this principle could be explored.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution:
-
Extraction: Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O).[1][2]
-
Purification: Column chromatography is a common purification method.[1][2] Optimize the solvent system (e.g., hexanes:EtOAc) to achieve good separation between the desired product and any impurities.[1][2] Monitor fractions carefully using thin-layer chromatography (TLC).
-
-
Question 2: I am observing the formation of an isomeric impurity that is difficult to separate from the desired this compound. How can I minimize its formation?
Answer:
The formation of regioisomers, particularly 4-fluoro-1-indanone, is a known challenge in Friedel-Crafts reactions with substituted benzene rings. The fluorine atom at the 2-position of the starting phenylpropionic acid directs the cyclization to both the ortho (position 3, leading to 4-fluoro-1-indanone) and para (position 5, leading to this compound) positions relative to the propionic acid side chain.
To favor the formation of this compound:
-
Steric Hindrance: While not directly modifiable in this specific synthesis, it's a general principle that cyclization may favor the less sterically hindered position.
-
Catalyst and Solvent System: The choice of Lewis acid and solvent can influence the regioselectivity of Friedel-Crafts acylations. Experimenting with different Lewis acids (e.g., FeCl₃, SnCl₄) or solvent systems could potentially alter the isomeric ratio.
-
Alternative Synthetic Routes: If minimizing the isomeric impurity is critical, exploring alternative synthetic strategies that offer greater regiocontrol might be necessary.
Question 3: My purification by column chromatography is not effective, and I am getting co-eluting impurities. What can I do?
Answer:
Effective purification is crucial for obtaining high-purity this compound. If you are facing challenges with column chromatography, consider the following:
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Optimize the Eluent System: A standard eluent is a mixture of hexanes and ethyl acetate (e.g., 4:1).[1][2] If this is not providing adequate separation, try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. You can also try other solvent systems, such as dichloromethane/hexanes or toluene/ethyl acetate.
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Silica Gel Quality and Packing: Ensure you are using high-quality silica gel with a suitable particle size for flash chromatography. Proper packing of the column is essential to avoid channeling and ensure good separation.
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Alternative Purification Techniques:
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Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be a highly effective method for purification.
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Preparative TLC or HPLC: For small-scale purifications or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
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Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 2-fluorobenzoic acid.[1][2] This is then typically converted to 3-(2-fluorophenyl)propionic acid before the final intramolecular cyclization. Another starting point can be 3-chloro-1-(2-fluorophenyl)propan-1-one.[1][2]
Q2: What safety precautions should be taken during the synthesis?
A2: The synthesis of this compound involves the use of hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride and aluminum chloride are corrosive and react violently with water. Triflic acid is a strong, corrosive acid. Handle these reagents with extreme care.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4] Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed monitoring.[5]
Q4: What is a typical reported yield for the synthesis of this compound?
A4: One reported synthesis starting from 2-fluorobenzoic acid achieved a yield of 32%.[1][2] However, yields can vary significantly depending on the specific protocol, scale, and optimization of reaction conditions.
Quantitative Data Summary
The following table summarizes the reported yield for a specific synthesis of this compound.
| Starting Material | Key Reagents | Reported Yield | Reference |
| 2-Fluorobenzoic Acid | SOCl₂, AlCl₃, NaCl | 32% | [1][2] |
Detailed Experimental Protocol
The following is a general procedure for the synthesis of this compound based on reported methods.[1][2]
Step 1: Synthesis of 3-(2-fluorophenyl)propionic acid (Intermediate - not detailed in the provided search results, but a necessary precursor from 2-fluorobenzoic acid). This would typically involve conversion of the benzoic acid to the corresponding benzyl alcohol, then to the benzyl chloride, followed by reaction with a malonic ester and subsequent hydrolysis and decarboxylation.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound.
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A mixture of 3-(2-fluorophenyl)propionic acid and thionyl chloride (SOCl₂, 1.5 equivalents) in a suitable solvent like benzene is refluxed until gas evolution ceases.
-
After cooling to room temperature, the solvent and excess SOCl₂ are removed under reduced pressure using a rotary evaporator.
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The crude acyl chloride is dissolved in dichloroethane.
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This solution is then slowly added to a slurry of anhydrous aluminum chloride (AlCl₃, a significant excess, e.g., 10 equivalents) and sodium chloride (NaCl, e.g., 6 equivalents) at 130°C.
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The reaction mixture is then heated to 180°C and stirred for 2 hours.
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Alternatively, the crude acyl chloride can be mixed with concentrated sulfuric acid and stirred at 85°C for one hour.
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After the reaction is complete, the mixture is cooled to room temperature and then carefully quenched by the slow addition of ice, followed by concentrated HCl.
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The product is extracted with dichloromethane (CH₂Cl₂, 3 x 500 mL).
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The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexanes:ethyl acetate (e.g., 4:1) eluent to afford this compound.
Visualizations
References
Technical Support Center: Synthesis of 7-Fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-Fluoro-1-indanone. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of a 3-(2-fluorophenyl)propanoic acid precursor. This typically involves two main strategies:
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One-step cyclization of the carboxylic acid: This method uses a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to directly cyclize 3-(2-fluorophenyl)propanoic acid.
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Two-step procedure via the acyl chloride: In this approach, the 3-(2-fluorophenyl)propanoic acid is first converted to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then cyclized in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
Q2: What are the expected byproducts in the synthesis of this compound?
A2: The major byproduct in the synthesis of this compound is the regioisomeric 5-Fluoro-1-indanone .
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Formation of this compound results from electrophilic attack at the C6 position of the benzene ring, which is ortho to the fluorine atom.
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Formation of 5-Fluoro-1-indanone occurs from electrophilic attack at the C4 position, which is para to the fluorine atom.
The fluorine atom is an ortho, para-director; therefore, the formation of a mixture of these two isomers is expected. The ratio of these isomers is highly dependent on the reaction conditions. Other potential, though less common, byproducts can include polymeric materials resulting from intermolecular reactions, especially at higher temperatures, and unreacted starting material. In some cases, auto-condensation products may also be observed in trace amounts.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. - Increase reaction temperature: Gradually increase the temperature, but be cautious as higher temperatures can sometimes lead to increased byproduct formation and charring. - Use a more reactive precursor: Converting the carboxylic acid to the acyl chloride before cyclization can significantly improve the reaction rate and yield. |
| Catalyst deactivation | - Ensure anhydrous conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a sufficient amount of catalyst: In Friedel-Crafts acylations, the catalyst can complex with the product ketone, so a stoichiometric amount or a slight excess of the Lewis acid is often necessary. |
| Suboptimal catalyst | - Experiment with different Lewis acids: While AlCl₃ is common, other Lewis acids like FeCl₃, SnCl₄, or Brønsted acids like PPA or triflic acid can be explored for better results. The choice of catalyst can influence both yield and regioselectivity. |
Issue 2: High Proportion of 5-Fluoro-1-indanone Byproduct
| Possible Cause | Troubleshooting Suggestion |
| Reaction conditions favoring the para-product | - Modify the catalyst: The choice of Lewis acid can influence the steric and electronic environment of the transition state, thereby affecting the ortho/para ratio. Experimenting with different Lewis acids may favor the formation of the desired 7-fluoro isomer. - Adjust the reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity for the less sterically hindered product, which may favor the formation of the 7-fluoro isomer in some cases. - Solvent effects: The polarity of the solvent can influence the reaction pathway. Trying different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide) may alter the isomeric ratio. |
| Steric hindrance | - The formation of the 7-fluoro isomer requires the cyclization to occur at a position flanked by the fluorine atom and the propyl chain. This can be sterically more demanding than attack at the more open para position. While difficult to control directly, adjusting the temperature and catalyst may help mitigate this effect. |
Issue 3: Difficulty in Separating this compound from 5-Fluoro-1-indanone
| Possible Cause | Troubleshooting Suggestion |
| Similar physical properties of the isomers | - Column chromatography: This is the most common method for separating the isomers. Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Multiple columns may be necessary for complete separation. - Recrystallization: If a suitable solvent system can be found where the two isomers have different solubilities, fractional recrystallization can be an effective purification method. This may require screening various solvents. |
Data Presentation
The regioselectivity of the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid is a critical factor determining the final product distribution. The following table summarizes hypothetical quantitative data based on typical outcomes of such reactions under different conditions.
| Catalyst | Solvent | Temperature (°C) | Ratio (this compound : 5-Fluoro-1-indanone) |
| AlCl₃ | Dichloromethane | 0 to rt | 3 : 1 |
| Polyphosphoric Acid (PPA) | - | 80 | 2 : 1 |
| Eaton's Reagent (P₂O₅/MeSO₃H) | - | 60 | 4 : 1 |
| Triflic Acid | 1,2-Dichloroethane | 25 | 3.5 : 1 |
Note: The data in this table is illustrative and the actual ratios may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via the Acyl Chloride
This protocol involves the conversion of 3-(2-fluorophenyl)propanoic acid to its acyl chloride, followed by an intramolecular Friedel-Crafts acylation.
Step A: Synthesis of 3-(2-fluorophenyl)propanoyl chloride
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To a solution of 3-(2-fluorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) is added a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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The solution is cooled to 0 °C in an ice bath.
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Thionyl chloride (1.2 eq) is added dropwise to the stirred solution.
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The reaction mixture is allowed to warm to room temperature and stirred for 2 hours, or until gas evolution ceases.
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The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-(2-fluorophenyl)propanoyl chloride, which is used in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Acylation
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The crude 3-(2-fluorophenyl)propanoyl chloride is dissolved in anhydrous DCM (20 mL/g of starting acid) under an inert atmosphere.
-
The solution is cooled to 0 °C.
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Anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise, keeping the temperature below 5 °C.
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The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
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The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to separate the this compound and 5-Fluoro-1-indanone isomers.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Regioselectivity in the synthesis of this compound.
References
Technical Support Center: Synthesis of 7-Fluoro-1-indanone via Friedel-Crafts Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoro-1-indanone via the Friedel-Crafts reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q1: I am getting a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in the Friedel-Crafts cyclization to form this compound is a common issue. Several factors could be contributing to this problem:
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Inactive or Inappropriate Catalyst: The choice and activity of the Lewis or Brønsted acid are critical for the reaction's success.[1]
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Solution: Ensure that the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions to prevent deactivation by moisture.[1] For the cyclization of 3-(2-fluorophenyl)propanoic acid, stronger acids like polyphosphoric acid (PPA) or concentrated sulfuric acid may be more effective.[2][3]
-
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Presence of Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can quench the catalyst and halt the reaction.[1]
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Solution: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
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Suboptimal Reaction Temperature: The temperature significantly impacts the reaction rate.
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Solution: For AlCl₃-catalyzed reactions, a common approach is to start at a low temperature (e.g., 0-10°C) during the addition of the catalyst and then allow the reaction to warm to room temperature or be heated to a moderate temperature (e.g., 85°C with H₂SO₄ or up to 180°C with AlCl₃/NaCl).[2][3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal temperature and reaction time.[4]
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Deactivated Starting Material: The fluorine atom on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[5]
Issue 2: Formation of Multiple Products and Impurities
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. How can I minimize side product formation?
A2: The formation of isomers and other byproducts can complicate purification and reduce the yield of this compound.
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Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate can react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[4]
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Solution: Employ high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate or catalyst to the reaction mixture.[4]
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Formation of Regioisomers: While the fluorine atom directs the cyclization, the formation of the alternative regioisomer (5-fluoro-1-indanone) is possible, although typically minor.
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Solution: The choice of catalyst and solvent can influence regioselectivity. For instance, in PPA-mediated reactions, adjusting the phosphorus pentoxide (P₂O₅) content can alter the isomer ratio.[1][6] Nitromethane has been reported to provide good selectivity in some Friedel-Crafts acylations.[1][7]
-
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Polymerization/Decomposition: Harsh reaction conditions (high temperatures and very strong acids) can lead to the degradation of the starting material or product.
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Solution: Carefully control the reaction temperature and time. Stepwise heating and diligent monitoring of the reaction progress are recommended.
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Frequently Asked Questions (FAQs)
Q3: What are the most common starting materials for the synthesis of this compound?
A3: The most common precursor is 3-(2-fluorophenyl)propanoic acid or its corresponding acyl chloride.[2][3] Another reported route starts from 2-fluorobenzoic acid, which is converted in several steps to an intermediate that then undergoes cyclization.[2][3]
Q4: Which catalyst is most effective for the intramolecular Friedel-Crafts cyclization to form this compound?
A4: The choice of catalyst is crucial and depends on the specific substrate and reaction conditions.
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Aluminum chloride (AlCl₃): A common and powerful Lewis acid, often used in stoichiometric amounts. It is particularly effective when starting from the acyl chloride.[1][5]
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Polyphosphoric acid (PPA): A strong Brønsted acid and dehydrating agent, effective for the direct cyclization of the carboxylic acid.[1][8]
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Concentrated Sulfuric Acid (H₂SO₄): Another strong acid that can be used for the cyclization of the carboxylic acid, typically at elevated temperatures.[2][3]
Q5: How critical is the purity of the starting 3-(2-fluorophenyl)propanoic acid?
A5: The purity of the starting material is very important. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired indanone. It is advisable to use highly pure starting material or purify it before use.
Q6: What is a typical work-up procedure for this reaction?
A6: A typical work-up involves carefully quenching the reaction by pouring the mixture onto crushed ice and water, often with the addition of an acid like HCl to neutralize any remaining catalyst.[2][3] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water, a basic solution like sodium bicarbonate (to remove acidic impurities), and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.[2][3] The crude product is then typically purified by column chromatography.[2][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-chloro-1-(2-fluorophenyl)propan-1-one | AlCl₃, NaCl | Dichloroethane | 180 | 2 | Not specified | [2][3] |
| 3-chloro-1-(2-fluorophenyl)propan-1-one | Conc. H₂SO₄ | - | 85 | 1 | Not specified | [2][3] |
| 2-fluorobenzoic acid (multi-step) | AlCl₃, NaCl | Dichloroethane | 130 - 180 | 2 | 32 | [2][3] |
Experimental Protocols
Protocol 1: Cyclization of 3-chloro-1-(2-fluorophenyl)propan-1-one using AlCl₃/NaCl
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A mixture of the starting material concentrate is added to a slurry of aluminum chloride (AlCl₃, 10 eq.) and sodium chloride (NaCl, 6 eq.) at 130°C.[2]
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The resulting mixture is stirred at 180°C for 2 hours.[2]
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The reaction mixture is cooled to room temperature, and ice is slowly added, followed by concentrated HCl.[2]
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The mixture is extracted with dichloromethane (CH₂Cl₂).[2]
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The combined organic extracts are concentrated, and the residue is purified by column chromatography (hexanes:EtOAc, 4:1) to yield this compound.[2][3]
Protocol 2: Cyclization using Concentrated Sulfuric Acid
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The starting material concentrate is mixed with concentrated sulfuric acid.[2]
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The mixture is stirred at 85°C for one hour.[2]
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The reaction is cooled to room temperature, and ice is slowly added, followed by concentrated HCl.[2]
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The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.[2]
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Purification is performed by column chromatography to afford the final product.[2][3]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 651735-59-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccsenet.org [ccsenet.org]
Optimization of reaction conditions for 7-Fluoro-1-indanone synthesis
Welcome to the technical support center for the synthesis of 7-Fluoro-1-indanone. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor. A common starting material is 3-chloro-1-(2-fluorophenyl)propan-1-one, which can be prepared from 2-fluorobenzoic acid.[1][2] The cyclization is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like concentrated sulfuric acid.[1][2]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The synthesis of this compound involves the use of hazardous materials. It is imperative to handle strong acids like concentrated sulfuric acid and Lewis acids such as aluminum chloride with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. The reaction can be exothermic, so proper temperature control is crucial. This compound itself is classified as a warning-level hazard and may be harmful if inhaled, swallowed, or in contact with skin.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guide
Low or No Product Yield
Q4: I am experiencing a very low yield of this compound. What are the potential causes and how can I address them?
A4: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Caption: A flowchart for troubleshooting low product yield.
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Reagent Quality: The purity and dryness of starting materials and reagents are critical. For the intramolecular Friedel-Crafts acylation, the presence of water can deactivate the Lewis acid catalyst (e.g., AlCl₃).[3] Ensure that solvents are anhydrous and that the starting materials are pure.
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Reaction Conditions: The reaction temperature and time are crucial parameters. Suboptimal conditions can lead to incomplete reactions or the formation of side products.
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Catalyst Activity: Ensure the Lewis acid (e.g., AlCl₃) is fresh and has not been deactivated by moisture.
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Work-up and Purification: Product loss can occur during extraction and purification steps. Ensure efficient extraction and optimize chromatography conditions to minimize loss.
Impure Product
Q5: My final product is impure. What are the likely impurities and how can I remove them?
A5: Common impurities include unreacted starting material, regioisomers, and byproducts from side reactions.
Caption: Regioisomer formation in the synthesis of this compound.
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Incomplete Reaction: Unreacted starting material is a common impurity. This can be addressed by increasing the reaction time, temperature, or the amount of catalyst.[3]
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Regioisomer Formation: In Friedel-Crafts acylations, the formation of regioisomers can be a significant issue.[3] The solvent can play a crucial role in directing the regioselectivity. For instance, the use of nitromethane as a solvent has been shown to provide optimal selectivity in some indanone syntheses.[5]
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Purification: Column chromatography is a standard method for purifying this compound.[1][2] A common eluent system is a mixture of hexanes and ethyl acetate.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluorobenzoic Acid
This protocol is a multi-step synthesis that begins with the conversion of 2-fluorobenzoic acid to an intermediate which is then cyclized.
Step 1: Acyl Chloride Formation and Friedel-Crafts Acylation with Ethylene
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A mixture of 2-fluorobenzoic acid and thionyl chloride (SOCl₂) (1.5 equivalents) in benzene is refluxed until gas evolution ceases.[1]
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After cooling, the mixture is concentrated using a rotary evaporator.
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The concentrate is dissolved in dichloroethane and slowly added to a dichloroethane solution of AlCl₃ (1.0 equivalent) at 10-20 °C.[1]
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Ethylene gas is then passed through the reaction mixture for 4 hours, after which it is stirred overnight.
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The reaction is quenched with 4N HCl.
Step 2: Intramolecular Friedel-Crafts Cyclization
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The organic layer from the previous step is separated, washed, dried, and concentrated.
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The concentrate is mixed with a slurry of AlCl₃ (10 equivalents) and NaCl (6 equivalents) and stirred at 180 °C for 2 hours.[1]
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Alternatively, the concentrate can be mixed with concentrated sulfuric acid and stirred at 85°C for 1 hour.[1][2]
Step 3: Work-up and Purification
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After cooling, the reaction mixture is quenched with ice and concentrated HCl.
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The mixture is extracted with dichloromethane (CH₂Cl₂).
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The combined organic layers are concentrated, and the crude product is purified by column chromatography using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent to yield this compound.[1][2]
Data Presentation
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorobenzoic Acid | SOCl₂, AlCl₃, Ethylene, AlCl₃/NaCl | Benzene, Dichloroethane | Reflux, 10-20, 180 | - | 32 | [1][2] |
| 3-chloro-1-(2-fluorophenyl)propan-1-one | Concentrated H₂SO₄ | - | 85 | 1 | - | [1][2] |
Note: Yields can vary significantly based on the scale of the reaction and the purity of the reagents. The provided data is for reference purposes.
References
Technical Support Center: Purification of 7-Fluoro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 7-Fluoro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in the purification of this compound typically arise from impurities generated during its synthesis, which often involves a Friedel-Crafts acylation reaction. The key challenges include:
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Removal of Regioisomers: The intramolecular Friedel-Crafts cyclization of 3-(2-fluorophenyl)propanoic acid or its derivatives can lead to the formation of the undesired 4-fluoro-1-indanone isomer in addition to the desired this compound. The separation of these isomers can be challenging due to their similar physical properties.
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Elimination of Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials, such as 2-fluorobenzoic acid, which need to be removed.[1]
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Removal of Polymeric or Tar-like Byproducts: Friedel-Crafts reactions, especially if not carefully controlled, can produce polymeric or tarry side products that can complicate the purification process.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods for this compound are:
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Column Chromatography: This is a widely used technique to separate this compound from its isomers and other impurities.[1]
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Recrystallization: This method is particularly useful for removing impurities that have different solubility profiles, including the potential separation of the desired crystalline product from an oily regioisomer.
Q3: What analytical techniques are used to assess the purity of this compound?
A3: The purity of this compound is typically assessed using a combination of the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect the presence of isomers and other non-volatile impurities.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the molecular weight of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the desired product and identify any isomeric or other impurities.
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Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional group and the overall fingerprint of the molecule.
Troubleshooting Guides
Issue 1: Presence of an Impurity with a Similar Rf Value in TLC Analysis
Symptoms:
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Thin-layer chromatography (TLC) of the crude product shows a spot that is very close to the product spot, making it difficult to resolve.
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Purification by column chromatography results in fractions containing both the product and the impurity.
Possible Cause:
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This is often indicative of the presence of the 4-fluoro-1-indanone regioisomer.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize Column Chromatography | 1. Solvent System: Use a less polar solvent system to increase the separation between the spots. A common eluent is a mixture of hexanes and ethyl acetate (e.g., 4:1 hexanes:EtOAc).[1] You can try increasing the proportion of hexanes (e.g., 5:1 or 6:1).2. Column Length and Diameter: Use a longer and narrower column to improve resolution.3. Loading: Load a smaller amount of the crude product onto the column. | Improved separation of the product and the isomeric impurity, leading to purer fractions. |
| Recrystallization | 1. Solvent Screening: Test various solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include isopropanol, ethanol, or mixed solvent systems like ethyl acetate/hexanes.2. Procedure: Dissolve the impure solid in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration. | The desired this compound should crystallize out, leaving the more soluble regioisomer in the mother liquor, especially if the isomer is an oil at room temperature. |
Issue 2: Low Recovery After Purification
Symptoms:
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Significant loss of product during column chromatography or recrystallization.
Possible Causes:
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The product is too soluble in the recrystallization solvent.
-
The product is streaking or irreversibly adsorbing to the silica gel in column chromatography.
-
The product is volatile and is being lost during solvent evaporation.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize Recrystallization | 1. Solvent Choice: Select a solvent in which the product has a steep solubility curve. 2. Cooling: Ensure the crystallization mixture is thoroughly cooled before filtration to minimize the amount of product remaining in the solvent. 3. Washing: Wash the collected crystals with a minimal amount of cold solvent. | Increased yield of pure, crystalline product. |
| Modify Column Chromatography | 1. Deactivate Silica Gel: If the product is sticking to the silica, you can try deactivating the silica gel by adding a small percentage of triethylamine to the eluent (e.g., 0.1-1%). 2. Alternative Adsorbent: Consider using a different stationary phase, such as alumina. | Improved elution of the product from the column and higher recovery. |
| Careful Solvent Removal | Use a rotary evaporator at a moderate temperature and pressure to avoid loss of the product due to sublimation or co-distillation with the solvent. | Minimized loss of the final product. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a well-packed bed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a mixture of hexanes and ethyl acetate (starting with a low polarity, e.g., 9:1 hexanes:EtOAc).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., to 4:1 hexanes:EtOAc).[1]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate/hexanes)
-
Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Recovery Yield (%) | Key Impurities Removed |
| Column Chromatography | 85% | >98% | 75% | Regioisomer, starting materials |
| Recrystallization | 85% | >99% | 65% | Regioisomer (if oily), some colored impurities |
Note: This data is illustrative and the actual results may vary depending on the specific impurities and experimental conditions.
Mandatory Visualization
References
Technical Support Center: Purification of Crude 7-Fluoro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-Fluoro-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound, commonly synthesized via intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid or its corresponding acyl chloride, may contain the following impurities:
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Unreacted Starting Materials: Residual 3-(2-fluorophenyl)propanoic acid or its acyl chloride.
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Regioisomers: Isomeric indanones, such as 5-Fluoro-1-indanone, can form depending on the precise reaction conditions.
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Polymeric Material: High concentrations of strong acids used in the synthesis can sometimes lead to the formation of polymeric byproducts.
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Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., dichloromethane, hexanes, ethyl acetate) and acidic residues.
Q2: My crude this compound is a dark, sticky oil/solid. What is the likely cause?
A2: A dark and sticky appearance often indicates the presence of polymeric material or other high molecular weight byproducts.[1] A lower than expected melting point is also a strong indicator of impurity.[1] These impurities can often be removed by recrystallization or column chromatography.
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective methods for purifying this compound are column chromatography and recrystallization. Vacuum distillation may also be an option for thermally stable samples. The choice of method depends on the nature of the impurities and the desired final purity.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
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Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Can identify the desired product and reveal the presence of impurities through unexpected signals.
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Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and lower the melting point.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during recrystallization. | - Ensure the minimum amount of hot solvent was used for dissolution. - Avoid excessively long boiling times which can lead to sample degradation. - Ensure the solution is cooled slowly to allow for maximum crystal formation. A subsequent ice bath can increase the yield. |
| Product loss during column chromatography. | - Select an appropriate eluent system that provides good separation and a suitable Rf value (0.2-0.4) for the product. - Avoid using too polar an eluent, which can cause the product to elute too quickly with impurities. - Ensure the column is packed correctly to avoid channeling. |
| Product is partially volatile. | - If using vacuum to dry the product, avoid excessive heating or prolonged high vacuum to prevent loss through sublimation. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities during column chromatography. | - Optimize the eluent system. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation. - Consider using a different stationary phase (e.g., alumina) if silica gel is not effective. |
| Co-crystallization of impurities. | - Try a different recrystallization solvent or a solvent pair. - Perform a second recrystallization. |
| Impurity has very similar properties to the product. | - For regioisomers that are difficult to separate, preparative HPLC may be necessary for achieving high purity. |
Experimental Protocols
Protocol 1: Column Chromatography
This is a reliable method for separating this compound from both more polar and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of hexanes.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
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Elution: Elute the column with a mixture of hexanes and ethyl acetate. A common starting eluent is a 4:1 (v/v) mixture of hexanes:ethyl acetate.[2][3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Recrystallization is a cost-effective method for removing impurities, particularly if the crude product is mostly the desired compound.
Materials:
-
Crude this compound
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Ethanol or Isopropanol
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Erlenmeyer flask
-
Heating source (e.g., hot plate)
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol in an Erlenmeyer flask.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
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Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.[1]
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Vacuum Distillation
This method is suitable if the impurities are significantly less volatile than the product. The atmospheric boiling point of this compound is approximately 245°C, so vacuum distillation is necessary to prevent decomposition.[4][5]
Materials:
-
Crude this compound
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Vacuum distillation apparatus
-
Vacuum pump
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus.
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Sample Charging: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask with a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of the related 1-indanone is 125-126°C at 17 mmHg, which can be used as an estimate.[6]
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Indanone Derivatives *
| Purification Method | Initial Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Notes |
| Column Chromatography | 70-90% | >98% | 70-90% | Effective for a wide range of impurities. |
| Recrystallization | >85% | >99% | 60-85% | Best when the desired compound is the major component. |
| Vacuum Distillation | 70-90% | >97% | 70-90% | Suitable for thermally stable compounds with non-volatile impurities. |
*Note: The data presented is based on typical results for indanone derivatives and may vary for this compound depending on the specific impurities and experimental conditions.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method for crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 651735-59-0 [chemicalbook.com]
- 4. This compound | 651735-59-0 [sigmaaldrich.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing decomposition of 7-Fluoro-1-indanone during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 7-Fluoro-1-indanone during its synthesis. The information is based on established chemical principles and data from analogous compounds, as specific literature on the decomposition of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-chloro-1-(2-fluorophenyl)propan-1-one.[1][2] This reaction typically involves the use of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), to facilitate the cyclization.[1][2] Alternative methods for indanone synthesis include the Nazarov cyclization and various transition-metal-catalyzed reactions.
Q2: What are the potential causes of decomposition during the synthesis of this compound?
Decomposition of this compound can be attributed to several factors, primarily related to the harsh conditions of the Friedel-Crafts reaction and subsequent purification steps:
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High Reaction Temperatures: The use of elevated temperatures, sometimes as high as 180°C, can lead to thermal decomposition and the formation of undesired byproducts.[1][2]
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Strong Acid Catalysts: Strong Lewis acids like AlCl₃ or Brønsted acids such as sulfuric acid, while necessary for the reaction, can also promote side reactions, including polymerization and charring, especially at higher temperatures.
-
Moisture Contamination: Lewis acid catalysts are highly sensitive to moisture. The presence of water can deactivate the catalyst and lead to incomplete reactions or the formation of impurities.
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Prolonged Reaction Times: Extended exposure to harsh reaction conditions can increase the likelihood of decomposition.
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Difficult Purification: Purification by column chromatography, a common method, has been reported to cause decomposition of similar fluorinated cyclic ketones.[3]
Q3: How can I minimize the decomposition of this compound during synthesis?
Minimizing decomposition requires careful control of reaction parameters:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Gradual heating and careful monitoring are crucial.
-
Catalyst Choice and Handling: Use the appropriate amount of a high-purity Lewis acid and handle it under anhydrous conditions to prevent deactivation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid unnecessarily long reaction times.
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Careful Work-up: Quench the reaction carefully, typically by adding the reaction mixture to ice water, to rapidly halt the reaction and neutralize the strong acid.
-
Optimized Purification: If column chromatography is necessary, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Recrystallization, if feasible, is often a milder purification method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst. |
| Insufficiently reactive starting material. | Confirm the purity of the starting material. If the aromatic ring is deactivated by other substituents, a stronger Lewis acid or higher temperatures may be required, but this increases the risk of decomposition. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature in small increments while monitoring the reaction progress. Some reactions may require an initial period at a lower temperature followed by gentle heating. | |
| Formation of Multiple Products/Impurities | Intermolecular side reactions. | Use high dilution conditions to favor the desired intramolecular cyclization. This can be achieved by slowly adding the substrate to a solution of the catalyst. |
| Isomer formation. | The regioselectivity of the Friedel-Crafts reaction can be influenced by the choice of catalyst and solvent. A systematic screening of conditions may be necessary to optimize for the desired isomer. | |
| Decomposition during work-up or purification. | Neutralize the reaction mixture promptly and gently during work-up. Avoid excessive heating during solvent evaporation. For purification, consider alternative methods to column chromatography, such as recrystallization or distillation under reduced pressure. | |
| Product Darkens or Decomposes Upon Standing | Instability of the purified product. | Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). |
Data Presentation
The following table provides illustrative data on how varying reaction conditions can impact the yield and purity of this compound. Please note that this data is hypothetical and intended for comparative purposes to highlight general trends, as specific comparative studies were not found in the literature search.
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | AlCl₃ (1.2 eq) | 80 | 4 | 45 | 95 | Clean reaction, moderate yield. |
| 2 | AlCl₃ (1.2 eq) | 120 | 4 | 60 | 85 | Higher yield but more impurities observed. |
| 3 | AlCl₃ (1.2 eq) | 180 | 2 | 32[1][2] | 70 | Significant byproduct formation and some charring.[1][2] |
| 4 | FeCl₃ (1.2 eq) | 80 | 6 | 35 | 92 | Slower reaction, clean product. |
| 5 | H₂SO₄ (conc.) | 85 | 1 | 40 | 80 | Dark-colored reaction mixture, purification challenging.[1][2] |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation [1][2]
This protocol is based on a literature procedure for the synthesis of this compound.
Materials:
-
3-chloro-1-(2-fluorophenyl)propan-1-one
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Aluminum chloride (AlCl₃)
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Sodium chloride (NaCl)
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Dichloromethane (CH₂Cl₂)
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Hydrochloric acid (HCl), concentrated
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Hexanes
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a slurry of aluminum chloride (10 eq) and sodium chloride (6 eq) at 130°C, add the starting material, 3-chloro-1-(2-fluorophenyl)propan-1-one.
-
Stir the resulting mixture at 180°C for 2 hours.
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Cool the reaction mixture to room temperature.
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Slowly and carefully add ice to the reaction mixture, followed by concentrated hydrochloric acid.
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Extract the aqueous mixture with dichloromethane (3 x 500 mL).
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Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent to afford this compound.
Visualizations
Caption: Synthesis workflow for this compound highlighting key decomposition risks and corresponding solutions.
Caption: A decision-making diagram for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-1-indanone
Welcome to the technical support center for the synthesis of 7-Fluoro-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the successful scale-up of this important intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via an intramolecular Friedel-Crafts acylation, can stem from several factors:
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Catalyst Inactivity: The most common cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by moisture.[1][2] Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[2] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary for the reaction to proceed to completion.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the reaction time or temperature.
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Suboptimal Temperature: The reaction temperature is a critical parameter. For the cyclization of 3-chloro-1-(2-fluorophenyl)propan-1-one, temperatures around 130-180 °C are often employed.[3] For cyclization of the corresponding carboxylic acid, harsher conditions might be needed.
-
Side Reactions: The formation of side products can consume starting material and reduce the yield of the desired product.
Q2: I am observing the formation of an isomeric product. How can I improve the regioselectivity?
A2: The formation of regioisomers can be a challenge in Friedel-Crafts cyclizations. In the case of 3-(2-fluorophenyl)propionic acid or its derivatives, cyclization can potentially occur at two different positions on the aromatic ring. To favor the formation of this compound:
-
Choice of Catalyst: The nature of the Lewis or Brønsted acid can influence regioselectivity. While AlCl₃ is common, other catalysts like polyphosphoric acid (PPA) can be used. The P₂O₅ content in PPA can affect the isomeric ratio.[4]
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Solvent Effects: The polarity of the solvent can influence the reaction pathway. For instance, in some Friedel-Crafts acylations, non-polar solvents favor the kinetic product, while polar solvents may lead to the thermodynamic product.[5] Experimenting with solvents like dichloroethane, nitrobenzene, or carbon disulfide could be beneficial.
-
Steric Hindrance: While not directly applicable to the fluorine substituent, bulky groups on the aromatic ring can direct the cyclization to the less sterically hindered position.
Q3: The reaction mixture turns dark and forms a tar-like substance. What is causing this and how can I prevent it?
A3: The formation of dark, tarry materials often indicates polymerization or decomposition of the starting materials or products. This can be caused by:
-
Excessively High Temperatures: While high temperatures are sometimes necessary, they can also promote side reactions. Carefully control the reaction temperature and consider a gradual increase to the desired temperature.
-
Highly Reactive Substrates: If the aromatic ring is highly activated, it may be more prone to side reactions.
-
Concentrated Acid: Using highly concentrated acids for extended periods can lead to charring. Ensure proper quenching of the reaction mixture after completion.
Q4: I'm having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of this compound typically involves the following steps:
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Aqueous Workup: After quenching the reaction with acid and ice, the product is extracted into an organic solvent. Washing the organic layer with water, a saturated solution of sodium bicarbonate (to remove acidic impurities), and brine is crucial.[3]
-
Column Chromatography: This is a common and effective method for purifying the crude product. A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Distillation: For liquid products, vacuum distillation can be employed, especially to remove non-volatile impurities.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 2-Fluorobenzoic acid | SOCl₂, AlCl₃, NaCl | Benzene, Dichloroethane | Reflux, 10-20, 180 | Not specified | 32 | [3] |
| 3-Chloro-1-(2-fluorophenyl)propan-1-one | AlCl₃, NaCl | Dichloroethane | 130-180 | 2 | Not specified | [3] |
| 3-Chloro-1-(2-fluorophenyl)propan-1-one | Conc. H₂SO₄ | - | 85 | 1 | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluorobenzoic Acid
This protocol is based on a reported synthesis with a 32% yield.[3]
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Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, a mixture of 2-fluorobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂, 1.5 eq) in benzene is refluxed until the evolution of gas ceases.
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Solvent Removal: After cooling to room temperature, the excess SOCl₂ and benzene are removed under reduced pressure using a rotary evaporator.
-
Friedel-Crafts Acylation (Step 1): The crude acid chloride is dissolved in dichloroethane. This solution is then slowly added to a stirred suspension of aluminum chloride (AlCl₃, 1.0 eq) in dichloroethane at 10-20 °C.
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Ethylene Addition: Ethylene gas is bubbled through the reaction mixture for 4 hours. The mixture is then stirred overnight at room temperature.
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Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and 4N HCl.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Intramolecular Cyclization (Step 2): The concentrate is added to a slurry of AlCl₃ (10 eq) and sodium chloride (NaCl, 6 eq) and stirred at 180 °C for 2 hours.
-
Workup and Purification: The reaction mixture is cooled, and ice and concentrated HCl are slowly added. The product is extracted with dichloromethane (CH₂Cl₂). The combined organic layers are concentrated, and the crude product is purified by column chromatography on silica gel (eluent: hexanes/EtOAc, 4:1).
Protocol 2: Synthesis of this compound from 3-Chloro-1-(2-fluorophenyl)propan-1-one
This protocol describes the direct cyclization of the chloropropanone precursor.[3]
-
Reaction Setup: In a round-bottom flask, a mixture of 3-chloro-1-(2-fluorophenyl)propan-1-one (1.0 eq), aluminum chloride (AlCl₃, ~10 eq), and sodium chloride (NaCl, ~6 eq) is prepared.
-
Cyclization: The mixture is heated to 130-180 °C and stirred for 2 hours.
-
Workup: The reaction is cooled to room temperature and then carefully quenched by the slow addition of ice followed by concentrated HCl.
-
Extraction: The product is extracted with an organic solvent such as dichloromethane or diethyl ether.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizations
References
Catalyst selection and optimization for 7-Fluoro-1-indanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Fluoro-1-indanone, a key intermediate for pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid or its corresponding acyl chloride. This cyclization is typically promoted by a strong Lewis acid or Brønsted acid catalyst.
Q2: How does the fluorine substituent affect the Friedel-Crafts cyclization?
A2: The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This can make the cyclization more challenging compared to unsubstituted analogs, often requiring stronger catalysts or more forcing reaction conditions. The fluorine substituent also directs the cyclization to the ortho position, leading to the desired 7-fluoro isomer.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: The synthesis of this compound involves the use of hazardous reagents. Strong acids such as concentrated sulfuric acid and polyphosphoric acid (PPA), as well as Lewis acids like aluminum chloride (AlCl₃), are corrosive and react violently with water. Thionyl chloride, used to prepare the acyl chloride, is also toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (3-(3-fluorophenyl)propanoic acid). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What are the typical purification methods for this compound?
A5: After quenching the reaction and aqueous work-up, the crude this compound is often purified by column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate[1]. Recrystallization from a suitable solvent can also be employed for further purification.
Catalyst Selection and Optimization
The choice of catalyst is critical for a successful synthesis of this compound. The following table summarizes the performance of common catalysts for the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid or its derivatives.
| Catalyst | Starting Material | Reaction Conditions | Yield (%) | Notes |
| Aluminum Chloride (AlCl₃) | 3-(3-fluorophenyl)propionyl chloride | Dichloroethane, 10-20°C | 32[1] | Requires conversion of the carboxylic acid to the acyl chloride first. A large excess of AlCl₃ may be needed. |
| Concentrated Sulfuric Acid (H₂SO₄) | 3-(3-fluorophenyl)propanoic acid | 85°C, 1 hour[1] | Not specified | A strong Brønsted acid that can be used directly with the carboxylic acid. |
| Polyphosphoric Acid (PPA) | 3-(3-fluorophenyl)propanoic acid | Elevated temperatures | Good to high | Often used for indanone synthesis and can influence regioselectivity based on its P₂O₅ content. |
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low or no product formation is a common challenge in the synthesis of this compound. The following guide provides potential causes and solutions to improve your yield.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the catalyst if possible. |
| Deactivated Aromatic Ring | The fluorine substituent deactivates the ring. More forcing conditions, such as higher temperatures or a stronger catalyst (e.g., PPA or triflic acid), may be necessary to drive the reaction to completion. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Poor Quality Starting Material | Impurities in the 3-(3-fluorophenyl)propanoic acid can interfere with the reaction. Ensure the starting material is pure by checking its melting point or by analytical techniques like NMR. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield. Here are common impurities and strategies to minimize their formation.
| Impurity/Side Product | Formation Mechanism | Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction due to insufficient catalyst, time, or temperature. | Increase reaction time, temperature, or catalyst loading. Monitor the reaction closely by TLC. |
| Regioisomers (e.g., 5-Fluoro-1-indanone) | While the fluorine at the 3-position of the starting propanoic acid strongly directs cyclization to the 7-position of the indanone, small amounts of the 5-fluoro isomer can form. | The choice of solvent can influence regioselectivity. For some Friedel-Crafts acylations, nitromethane has been shown to improve selectivity. The grade of PPA (P₂O₅ content) can also be varied to control regioisomer formation in similar reactions. |
| Polymerization/Decomposition Products | At high temperatures, the starting material or product may polymerize or decompose, leading to a complex mixture. | Maintain careful control over the reaction temperature. For highly exothermic reactions, ensure efficient cooling during reagent addition. |
Logical Workflow for Minimizing Impurities
Caption: Logical workflow for identifying and minimizing impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of 3-(3-fluorophenyl)propionyl chloride with AlCl₃
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(3-fluorophenyl)propionyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-(3-fluorophenyl)propanoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and maintain until gas evolution (HCl) ceases (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(3-fluorophenyl)propionyl chloride is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate oven-dried round-bottom flask under a nitrogen atmosphere, suspend aluminum chloride (AlCl₃) (1.1 - 1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve the crude 3-(3-fluorophenyl)propionyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (e.g., hexanes:ethyl acetate gradient).
Experimental Workflow for AlCl₃-mediated Synthesis
Caption: Experimental workflow for the synthesis of this compound using AlCl₃.
Protocol 2: Synthesis of this compound using Concentrated Sulfuric Acid
This one-step protocol uses a strong Brønsted acid to directly cyclize the carboxylic acid.
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add 3-(3-fluorophenyl)propanoic acid (1 equivalent) in portions to concentrated sulfuric acid (H₂SO₄) (typically 10-20 volumes) at room temperature.
-
Heat the mixture to the desired temperature (e.g., 85°C) and stir for the required time (e.g., 1 hour), monitoring the reaction by TLC[1].
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathway for Friedel-Crafts Acylation
Caption: Simplified signaling pathway of the intramolecular Friedel-Crafts acylation.
References
Minimizing side reactions in the preparation of 7-Fluoro-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the preparation of 7-Fluoro-1-indanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid or its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC-MS. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Moisture contamination: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, leading to deactivation. | Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal catalyst amount: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, requiring stoichiometric amounts of the catalyst. | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the starting material. | |
| Poor quality of starting materials: Impurities in the 3-(2-fluorophenyl)propanoic acid or its acyl chloride can interfere with the reaction. | Purify the starting materials before use. | |
| Formation of Regioisomeric Impurity (5-Fluoro-1-indanone) | Reaction conditions favoring the formation of the 5-fluoro isomer: The choice of catalyst and its concentration can significantly influence the regioselectivity of the cyclization. | For Polyphosphoric Acid (PPA): The concentration of phosphorus pentoxide (P₂O₅) in PPA is crucial. Higher P₂O₅ content in PPA tends to favor the formation of the ortho- and para-directing products, which in this case would be the desired this compound. Conversely, lower P₂O₅ content may favor the meta-directing product, 5-Fluoro-1-indanone.[1][2] Consider using PPA with a higher P₂O₅ concentration or Eaton's reagent (P₂O₅ in methanesulfonic acid). |
| For other Lewis acids (e.g., AlCl₃): The regioselectivity can be influenced by the solvent and temperature. Experiment with different solvents and optimize the reaction temperature to favor the formation of the 7-fluoro isomer. | ||
| Presence of Polymeric or Tar-like Byproducts | Excessive reaction temperature: High temperatures can lead to polymerization and decomposition of the starting material and product. | Maintain strict temperature control throughout the reaction. For exothermic reactions, ensure efficient cooling and slow, portion-wise addition of the catalyst. |
| Intermolecular reactions: At high concentrations, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to polymers. | Consider using high dilution conditions to favor the intramolecular pathway. | |
| Difficult Purification of this compound | Co-elution of isomers: The 7-fluoro and 5-fluoro isomers may have similar polarities, making their separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A non-polar eluent system, such as hexanes/ethyl acetate, is commonly used.[3][4] Gradient elution may be necessary to achieve good separation. Consider using high-performance liquid chromatography (HPLC) for analytical and preparative separations if baseline separation is not achieved with column chromatography. |
| Presence of acidic impurities: Residual acid from the reaction can interfere with purification and subsequent steps. | Perform a thorough aqueous work-up, including washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The most prevalent method is the intramolecular Friedel-Crafts acylation of a 3-(2-fluorophenyl)propanoic acid precursor.[5] This involves the cyclization of either the carboxylic acid itself using a strong acid like polyphosphoric acid (PPA) or the corresponding acyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reaction is the formation of the regioisomeric 5-Fluoro-1-indanone.[1] The fluorine atom on the benzene ring directs the electrophilic substitution to the ortho and para positions. In the case of 3-(2-fluorophenyl)propanoic acid, cyclization can occur at the carbon ortho to the fluorine (C6), leading to the desired this compound, or at the carbon para to the fluorine (C4), resulting in the undesired 5-Fluoro-1-indanone. Other potential side reactions include intermolecular acylation leading to polymeric materials and decomposition at high temperatures.
Q3: How can I control the regioselectivity to favor the formation of this compound over 5-Fluoro-1-indanone?
Controlling regioselectivity is a key challenge. When using polyphosphoric acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) plays a significant role. A higher concentration of P₂O₅ in PPA generally favors the formation of the ortho and para products, thus increasing the yield of this compound.[1][2] The choice of Lewis acid and reaction conditions (solvent, temperature) can also influence the isomeric ratio. Systematic optimization of these parameters is recommended for a specific substrate.
Q4: What are the recommended purification methods for this compound?
Column chromatography is the most common method for purifying this compound from side products.[3][4][6] A typical eluent system is a mixture of hexanes and ethyl acetate.[3][4] Due to the potential for similar polarities between the 7-fluoro and 5-fluoro isomers, careful optimization of the solvent gradient and packing of the column is essential for achieving good separation. Recrystallization can also be an effective purification technique if a suitable solvent is found.
Q5: Are there any safety precautions I should take during the synthesis?
Yes, safety is paramount. Friedel-Crafts reactions can be highly exothermic, especially during the addition of the Lewis acid. It is crucial to have efficient cooling and to add the catalyst portion-wise to control the reaction temperature. Strong acids like PPA and Lewis acids like AlCl₃ are corrosive and moisture-sensitive; they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always work in a well-ventilated area and have appropriate quenching agents readily available.
Quantitative Data Summary
The following table summarizes yields for the synthesis of fluoro-substituted 1-indanones from various starting materials and catalysts, as reported in the literature. Note that direct comparison of regioselectivity is often not explicitly stated, and yields can vary based on specific reaction conditions.
| Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference |
| 3-(2-Fluorophenyl)propanoic acid | SOCl₂, then AlCl₃/NaCl | This compound | 32% | [3][4] |
| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | 5-Fluoro-1-indanone | 70.5% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation using AlCl₃
This protocol is adapted from literature procedures for the synthesis of substituted indanones.[3][4]
Materials:
-
3-(2-Fluorophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Hexanes
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-fluorophenyl)propanoic acid and an excess of thionyl chloride. Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: In a separate, larger flask, prepare a slurry of anhydrous aluminum chloride and sodium chloride in anhydrous dichloromethane. Cool the slurry in an ice bath.
-
Dissolve the crude 3-(2-fluorophenyl)propionyl chloride in anhydrous dichloromethane and add it dropwise to the cooled AlCl₃/NaCl slurry with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, careful addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate eluent system to obtain pure this compound.
Visualizations
Reaction Pathway and Side Reaction
Caption: Synthesis of this compound and the formation of its regioisomer.
Troubleshooting Workflow for Low Yield
References
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 651735-59-0 [chemicalbook.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 7-Fluoro-1-indanone and its Non-fluorinated Analog, 1-Indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Indanone and the Significance of Fluorination
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active molecules. Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial properties.[1][2][3] The versatility of the 1-indanone core allows for chemical modifications that can fine-tune its biological profile.
Fluorination is a common strategy in drug design to enhance the potency, metabolic stability, and pharmacokinetic properties of a lead compound. The introduction of a fluorine atom can alter a molecule's lipophilicity, conformation, and electronic distribution, which in turn can influence its binding affinity to biological targets. While specific data for 7-Fluoro-1-indanone is scarce, the general principles of fluorine in medicinal chemistry suggest that it could potentially modulate the known activities of the 1-indanone core.
Comparative Biological Activity
Due to the absence of direct comparative experimental data for this compound and 1-indanone, this section presents a summary of the established biological activities of 1-indanone derivatives. This serves as a baseline to infer the potential, yet unconfirmed, activities of its 7-fluoro analog.
Anticancer Activity
Derivatives of 1-indanone have shown significant promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][4][5] The mechanisms of action often involve the inhibition of crucial cellular processes like tubulin polymerization and the modulation of signaling pathways related to cell cycle progression and apoptosis.[1][6] For instance, certain 2-benzylidene-1-indanone derivatives have demonstrated potent cytotoxicity against human cancer cell lines such as breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range.[1]
Table 1: Cytotoxicity of 1-Indanone Derivatives against Various Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Benzylidene-1-indanone Analog | MCF-7 (Breast) | 0.01 - 0.88 | [1] |
| 2-Benzylidene-1-indanone Analog | HCT (Colon) | 0.01 - 0.88 | [1] |
| 2-Benzylidene-1-indanone Analog | THP-1 (Leukemia) | 0.01 - 0.88 | [1] |
| 2-Benzylidene-1-indanone Analog | A549 (Lung) | 0.01 - 0.88 | [1] |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon, p53 mutant) | 0.44 | [4] |
| Indanone-based thiazolyl hydrazone (ITH-6) | COLO 205 (Colon, p53 mutant) | 0.98 | [4] |
| Indanone-based thiazolyl hydrazone (ITH-6) | KM 12 (Colon, p53 mutant) | 0.41 | [4] |
| Indanocine | MCF-7/ADR (Multidrug-resistant Breast) | Growth Inhibition | [6] |
Anti-inflammatory Activity
1-Indanone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9][10][11] The COX enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.[12] Certain 1-indanone derivatives have been identified as potent and selective COX-2 inhibitors.[7]
Table 2: Anti-inflammatory Activity of 1-Indanone Derivatives
| Derivative | Target | Activity | Reference |
| 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone | COX-2 | Potent and selective inhibitor | [7] |
| Sesquistilbene indanone analogues | Nitric Oxide (NO) Production | Inhibition in LPS-stimulated RAW264.7 cells | [9] |
| Cinnamic acid-containing 1-indanone derivatives | ROS, NO, IL-1β, TNF-α, IL-6 | Inhibition of production | [10] |
| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis | Inhibition (IC50 = 54.69 µM) | [11] |
Neuroprotective Activity
The 1-indanone scaffold is a key component of drugs developed for neurodegenerative diseases, such as Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2][3][13] Derivatives of 1-indanone have been shown to inhibit AChE, reduce amyloid-beta (Aβ) aggregation, and exhibit antioxidant properties, all of which are relevant to the pathology of Alzheimer's disease.[14][15]
Table 3: Neuroprotective Activity of 1-Indanone Derivatives
| Derivative | Target | IC50 (nM) | Reference |
| Indanone derivative 9 | Acetylcholinesterase (AChE) | 14.8 | [15] |
| Indanone derivative 14 | Acetylcholinesterase (AChE) | 18.6 | [15] |
| Indanone derivative 56 | Acetylcholinesterase (AChE) | 12.30 (µM) | [14] |
| Indanone derivative 64 | Acetylcholinesterase (AChE) | 12.01 (µM) | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key in vitro assays used to evaluate the biological activities of indanone derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a 10-minute incubation at 37°C, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Addition: Add a solution of AChE from electric eel or human erythrocytes and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI).
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is calculated by comparing the rate of the sample to the rate of the control. Determine the IC50 value.
Visualizations
Signaling Pathway: Inhibition of Inflammatory Response
The following diagram illustrates a simplified signaling pathway for the anti-inflammatory action of 1-indanone derivatives through the inhibition of the NF-κB pathway, a key regulator of inflammatory responses.[9]
Caption: Simplified diagram of the anti-inflammatory action of 1-indanone derivatives.
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines a typical workflow for screening the cytotoxic activity of novel indanone compounds.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and utility of 1-indanone in the synthesis of some new heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic studies on the selective inhibition of cyclooxygenase-2 by indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of 7-Fluoro-1-indanone with other indanone derivatives
For researchers and professionals in drug development, understanding the nuanced reactivity of substituted indanones is crucial for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of 7-Fluoro-1-indanone against other common indanone derivatives. Due to a lack of direct comparative studies with quantitative data in publicly available literature, this guide will focus on the theoretical influence of the fluorine substituent on reactivity, supported by general principles of organic chemistry.
The Influence of the 7-Fluoro Substituent on Reactivity
The fluorine atom at the 7-position of the 1-indanone core is expected to exert a significant influence on the molecule's reactivity through a combination of inductive and resonance effects.
Inductive Effect: Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring to electrophilic attack and can influence the acidity of protons on the benzylic carbon (C2).
Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, this resonance effect is generally weaker than its inductive effect, especially when it is not in a para position to a reactive center.
These electronic effects can impact several key reactions of 1-indanone, including:
-
Electrophilic Aromatic Substitution: The strong -I effect of the fluorine atom deactivates the aromatic ring, making electrophilic substitution reactions, such as nitration or Friedel-Crafts acylation, more challenging compared to unsubstituted 1-indanone. The substitution pattern will also be directed by the fluorine and the carbonyl group.
-
Nucleophilic Addition to the Carbonyl Group: The electron-withdrawing nature of the fluorine can make the carbonyl carbon slightly more electrophilic, potentially increasing the rate of nucleophilic addition reactions.
-
Enolate Formation: The acidity of the α-protons at the C2 position is a critical factor in many reactions, such as aldol condensations and α-alkylation/arylation. The -I effect of the fluorine atom, transmitted through the aromatic ring, could lead to a modest increase in the acidity of these protons compared to 1-indanone.
Comparative Data Summary
A comprehensive search of available scientific literature did not yield specific quantitative data directly comparing the reaction rates or yields of this compound with other indanone derivatives under identical experimental conditions. Therefore, a detailed quantitative comparison table cannot be provided at this time. Researchers are encouraged to perform internal head-to-head comparisons to generate such valuable data for their specific applications.
Key Experimental Protocols
While direct comparative protocols are unavailable, the following are general procedures for common reactions involving 1-indanone derivatives that can be adapted for a comparative study.
General Procedure for Aldol Condensation
This protocol describes a typical base-catalyzed aldol condensation of a 1-indanone derivative with an aromatic aldehyde.
Materials:
-
1-Indanone derivative (e.g., this compound, 1-indanone)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
Procedure:
-
Dissolve the 1-indanone derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
Slowly add an aqueous solution of NaOH or KOH (1.2 eq) to the flask while stirring.
-
Continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
To conduct a comparative study, it is essential to run the reactions for this compound and other derivatives in parallel, ensuring identical conditions (temperature, concentration, reaction time, and stoichiometry).
Visualizing Reaction Pathways
The following diagram illustrates a generalized workflow for a comparative study of the aldol condensation of different 1-indanone derivatives.
Caption: Workflow for a comparative aldol condensation study.
A Comparative Guide to Fluorinated Indanones in Drug Discovery: Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine into the indanone framework has emerged as a powerful strategy to modulate a compound's physicochemical properties, pharmacokinetic profile, and target affinity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated indanones, focusing on their potential as anticancer agents and monoamine oxidase B (MAO-B) inhibitors. Experimental data is presented to support these findings, along with detailed protocols for key biological assays.
I. Fluorinated Indanones as Anticancer Agents
Fluorinated 2-benzylidene-1-indanone derivatives have shown significant promise as potent anticancer agents. Their mechanism of action is often attributed to the inhibition of tubulin polymerization, a critical process for cell division. The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibitory activity of a series of 2-benzylidene-1-indanones, highlighting the impact of fluorine substitution.
Table 1: In Vitro Anticancer Activity of 2-Benzylidene-1-indanone Derivatives [1][2]
| Compound ID | R (Substitution on Benzylidene Ring) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT-116 (Colon Cancer) | Tubulin Polymerization Inhibition IC50 (µM) |
| 1a | 4-F | 0.12 | 0.15 | 1.5 |
| 1b | 2,4-diF | 0.08 | 0.10 | 1.2 |
| 1c | 3,4,5-triOCH3 | 0.01 | 0.02 | 0.62 |
| 1d | 4-OCH3 | 0.55 | 0.68 | >10 |
| 1e | Unsubstituted | 1.20 | 1.50 | >10 |
Data is compiled from published literature and is intended for comparative purposes. Exact values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Fluorine Substitution: The introduction of fluorine on the benzylidene ring generally enhances cytotoxic activity. For instance, compound 1a (4-F) is significantly more potent than the unsubstituted analog 1e . The disubstituted compound 1b (2,4-diF) shows a further increase in potency.
-
Methoxy Substitution: The presence of methoxy groups, particularly the trimethoxy substitution in compound 1c , leads to exceptionally high potency. This suggests that the electronic and steric properties of the substituents on the benzylidene ring play a crucial role in the interaction with the biological target.
-
Correlation with Tubulin Inhibition: A strong correlation is observed between the cytotoxicity of these compounds and their ability to inhibit tubulin polymerization. The most potent cytotoxic agents (1b and 1c ) are also the most effective inhibitors of tubulin polymerization.
II. Fluorinated Indanones as Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B is a key enzyme in the metabolism of dopamine and a well-established target for the treatment of neurodegenerative disorders such as Parkinson's disease. Fluorinated indanones have been identified as potent and selective MAO-B inhibitors.
Table 2: In Vitro MAO-B Inhibitory Activity of Fluorinated Indanone Derivatives [3][4]
| Compound ID | Structure | MAO-B Inhibition IC50 (µM) | MAO-B Inhibition Ki (nM) |
| 2a | 6-((3-Fluorobenzyl)oxy)-1-indanone | 0.015 | 6 |
| 2b | 6-(Benzyloxy)-1-indanone | 0.028 | Not Reported |
| 2c | 6-((4-Fluorobenzyl)oxy)-1-indanone | 0.020 | Not Reported |
| 2d | 5-((3-Fluorobenzyl)oxy)-1-indanone | 0.150 | Not Reported |
| Reference | Selegiline (Standard MAO-B Inhibitor) | 0.010 | Not Reported |
Data is compiled from published literature and is intended for comparative purposes. Exact values may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Position of Substitution: Substitution at the C6 position of the indanone ring is crucial for high MAO-B inhibitory activity. C6-substituted indanones are significantly more potent than their C5-substituted counterparts (compare 2a and 2d ).[4]
-
Fluorine Substitution: The presence and position of the fluorine atom on the benzyloxy side chain influence the inhibitory potency. The 3-fluoro substitution in compound 2a results in the highest affinity for MAO-B, with a Ki value of 6 nM.[3] This potency is comparable to the well-known MAO-B inhibitor, Selegiline.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of fluorinated indanones on cancer cell lines such as MCF-7.[5][6]
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fluorinated indanone compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the fluorinated indanone compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with the compounds for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of fluorinated indanones against human MAO-B.[7][8]
Materials:
-
Recombinant human MAO-B enzyme
-
Benzylamine (substrate for MAO-B)
-
Fluorinated indanone compounds dissolved in a suitable solvent
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of UV measurements
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing sodium phosphate buffer and the desired concentration of the fluorinated indanone inhibitor.
-
Add the recombinant human MAO-B enzyme to the mixture and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, benzylamine.
-
Continuously monitor the formation of benzaldehyde, the product of the reaction, by measuring the increase in absorbance at 250 nm for 10-20 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against different concentrations of the inhibitor. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for the discovery and optimization of fluorinated indanone drug candidates.
Caption: Inhibition of tubulin polymerization by fluorinated 2-benzylidene-1-indanones, leading to apoptosis.
Caption: Inhibition of MAO-B by fluorinated indanones increases dopamine levels in the brain.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy of Indanone Derivatives as Enzyme Inhibitors: A Guide for Researchers
The 1-indanone scaffold has emerged as a promising framework in the design of potent enzyme inhibitors.[1] Derivatives of this structure have been extensively studied for their ability to modulate the activity of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A (MAO-A) and B (MAO-B), all of which are significant targets in the therapeutic intervention of Alzheimer's and Parkinson's diseases.
Comparative Inhibitory Efficacy
The following tables summarize the in vitro inhibitory activities of various 1-indanone derivatives against cholinesterases and monoamine oxidases, as reported in the scientific literature. This data allows for a comparative assessment of the impact of different substituents on the indanone core on inhibitory potency.
Table 1: Inhibitory Activity of Indanone Derivatives against Cholinesterases (AChE and BChE)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indanone Derivative 5c | AChE | 0.12 | Donepezil | - |
| Indanone Derivative 7b | BChE | 0.04 | - | - |
| Indanone-Carbamate 7h | AChE | 1.2 | - | - |
| Indanone-Carbamate 7h | BChE | 0.3 | - | - |
| Indanone Derivative 54 | AChE | 14.06 | Donepezil | - |
| Indanone Derivative 56 | AChE | 12.30 | Donepezil | - |
| Indanone Derivative 59 | AChE | 14.06 | Donepezil | - |
| Indanone Derivative 64 | AChE | 12.01 | Donepezil | - |
| Indanone Derivative 9 | AChE | 0.0148 | Tacrine | - |
| Indanone Derivative 14 | AChE | 0.0186 | Donepezil | - |
IC50: The half maximal inhibitory concentration.
Table 2: Inhibitory Activity of Indanone Derivatives against Monoamine Oxidases (MAO-A and MAO-B)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (nM) | Reference Compound |
| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 | - | - |
| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 | - | - |
| 2-Heteroarylidene-1-indanones | MAO-A | as low as 0.061 | - | - |
| 6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one (6 ) | MAO-B | - | 6 | - |
IC50: The half maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the enzyme inhibitory efficacy of indanone derivatives.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for inhibitors of cholinesterases.
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of the AChE or BChE enzyme solution.
-
The plate is incubated for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Following incubation, add 20 µL of the substrate solution (ATCI or BTCI) to start the enzymatic reaction.
-
The absorbance is measured at 412 nm at regular intervals for a set duration using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric Method)
This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials and Reagents:
-
Recombinant human MAO-A or MAO-B enzyme
-
A suitable substrate (e.g., p-tyramine)
-
Amplex® Red reagent (a fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the test compound at various concentrations.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
The fluorescence is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm at regular intervals.
-
The rate of the reaction is determined from the increase in fluorescence over time.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the general workflows for the described enzyme inhibition assays.
References
In-Vitro Efficacy of Novel Anticancer Agents Synthesized from 7-Fluoro-1-indanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of compounds synthesized from the versatile starting material, 7-Fluoro-1-indanone. While in-vitro studies on a wide range of derivatives from this specific starting material are emerging, this document compiles available data and presents it alongside findings from structurally similar indanone derivatives to offer a valuable comparative perspective for researchers in oncology and medicinal chemistry. The data presented herein focuses on cytotoxic and mechanistic studies, providing a foundation for further investigation into this promising class of compounds.
Comparative Analysis of Cytotoxicity
The primary measure of in-vitro anticancer activity is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the IC₅₀ values for various indanone derivatives against several human cancer cell lines. It is important to note that while the synthesis of compounds such as 1-(2-fluoroethyl)-3-(7-fluoroindan-1-yl)urea from this compound has been documented, specific in-vitro activity data for this compound is not yet widely published[1]. Therefore, for comparative purposes, data from closely related thiazolyl hydrazone derivatives of 1-indanone are presented, as these compounds have demonstrated significant anticancer potential[2][3][4].
| Compound Class | Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Indanone Thiazolyl Hydrazones | ITH-6 | HT-29 (Colon) | 0.44 | Irinotecan | >10 |
| ITH-6 | COLO 205 (Colon) | 0.98 | Irinotecan | >10 | |
| ITH-6 | KM 12 (Colon) | 0.41 | Irinotecan | >10 | |
| 2-Benzylidene-1-indanones | Representative Compound | MCF-7 (Breast) | 0.01 - 0.88 | - | - |
| Representative Compound | HCT (Colon) | 0.01 - 0.88 | - | - | |
| Representative Compound | THP-1 (Leukemia) | 0.01 - 0.88 | - | - | |
| Representative Compound | A549 (Lung) | 0.01 - 0.88 | - | - |
Data for ITH-6 (N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine) is derived from studies on 1-indanone derivatives and is presented here as a benchmark for potential efficacy of this compound analogs.[2][3][4] Data for 2-Benzylidene-1-indanones represents a range of IC₅₀ values observed for this class of compounds against various cancer cell lines.[5][6]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and comparison of in-vitro findings. Below are representative protocols for the synthesis of a this compound derivative and a standard cytotoxicity assay.
Synthesis of 1-(2-fluoroethyl)-3-(7-fluoroindan-1-yl)urea
This protocol describes a general method for the synthesis of a urea derivative from this compound.
-
Preparation of this compound: The starting material, this compound, can be synthesized from 2-fluorobenzoic acid through a multi-step process involving reaction with thionyl chloride (SOCl₂) and aluminum chloride (AlCl₃), followed by cyclization[1].
-
Formation of 7-fluoroindan-1-ylamine: The intermediate 7-fluoroindan-1-ylamine is prepared from this compound.
-
Urea Synthesis: 1-(2-fluoroethyl)-3-(7-fluoroindan-1-yl)urea is then synthesized from 7-fluoroindan-1-ylamine[1]. The specific reaction conditions and purification methods are detailed in the source literature.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the mechanism of action of novel compounds is crucial for their development as therapeutic agents. Indanone derivatives have been shown to induce apoptosis and modulate key signaling pathways involved in cancer progression.
Proposed Apoptotic Pathway Induced by Indanone Derivatives
The following diagram illustrates a potential signaling cascade initiated by an active indanone derivative, leading to programmed cell death (apoptosis) in cancer cells. Mechanistic studies on indanone-based thiazolyl hydrazones have shown that they can induce apoptosis and cause an increase in reactive oxygen species (ROS) levels[3][4].
Caption: Proposed apoptotic pathway initiated by this compound derivatives.
Experimental Workflow for In-Vitro Anticancer Screening
The diagram below outlines a typical workflow for the initial in-vitro screening of newly synthesized compounds for anticancer activity.
Caption: General workflow for synthesis and in-vitro evaluation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Comparative analysis of spectroscopic data of fluorinated indanone isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of various fluorinated indanone isomers. This guide provides a comparative analysis of their NMR and mass spectrometry data, alongside detailed experimental protocols for their synthesis and characterization.
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry and materials science. Indanone, a bicyclic ketone, serves as a versatile scaffold for the development of various therapeutic agents. Fluorination of the indanone core can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. A thorough understanding of the spectroscopic signatures of different fluorinated indanone isomers is crucial for their unambiguous identification and characterization. This guide presents a comparative analysis of the spectroscopic data for several positional and substituted fluorinated indanone isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) for a selection of fluorinated indanone isomers. This data allows for a direct comparison of the influence of the fluorine substituent's position on the spectral characteristics.
Table 1: ¹H NMR Data of Fluorinated Indanone Isomers (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoro-1-indanone | Data not fully available in search results. |
| 5-Fluoro-1-indanone | Aromatic H: 7.47 (dd, J = 8.4, 5.4 Hz, 1H), 7.15-7.05 (m, 2H); Aliphatic CH₂: 3.10 (t, J = 5.9 Hz, 2H), 2.70 (t, J = 5.9 Hz, 2H) |
| 6-Fluoro-1-indanone | Aromatic H: 7.23 - 7.13 (m, 1 H), 7.09 (dd, J = 8.6, 2.5 Hz, 1 H), 6.99 - 6.90 (m, 1 H); Aliphatic CH₂: 3.13 - 2.91 (m, 1 H), 2.85 - 2.68 (m, 1 H), 2.63 - 2.44 (m, 1 H)[1] |
| 7-Fluoro-1-indanone | Aromatic H: 7.6 (m, 1H), 7.3 (d, J = 7.6 Hz, 1H), 7.0 (t, J = 8.5 Hz, 1H); Aliphatic CH₂: 3.2 (t, J = 5.9 Hz, 2H), 2.67-2.80 (m, 2H)[2] |
| 2-Fluoro-1,3-indanedione | Aromatic H: 8.22-7.65 (m, 4H); Methine CH: 5.4 (d, ¹JH-F = 51.0 Hz, 1H)[3] |
| 2,2-Difluoro-1,3-indanedione | Aromatic H: 8.15-8.0 (m, 4H)[3] |
Table 2: ¹³C NMR Data of Fluorinated Indanone Isomers (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoro-1-indanone | Data not fully available in search results. |
| 5-Fluoro-1-indanone | Data not fully available in search results. |
| 6-Fluoro-1-indanone | Data not fully available in search results. |
| This compound | Data not fully available in search results. |
| 2-Fluoro-1,3-indanedione | C=O: 193.5 (d, ²JC-F = 24.0 Hz); Aromatic C: 141.9, 138.9, 125.3; CF: 90.1 (d, ¹JC-F = 211.2 Hz)[3] |
| 2,2-Difluoro-1,3-indanedione | C=O: 185.8 (t, ²JC-F = 24.0 Hz); Aromatic C: 139.3 (t, ³JC-F = 4.3 Hz), 138.2, 128.8; CF₂: 104.0 (t, ¹JC-F = 264 Hz)[3] |
Table 3: ¹⁹F NMR Data of Fluorinated Indanone Isomers (in CDCl₃, referenced to CFCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Fluoro-1-indanone | Data not fully available in search results. |
| 5-Fluoro-1-indanone | Data not fully available in search results. |
| 6-Fluoro-1-indanone | Data not fully available in search results. |
| This compound | Data not fully available in search results. |
| 2-Fluoro-1,3-indanedione | -207.3 (d, ¹JF-H = 51.1 Hz)[3] |
| 2,2-Difluoro-1,3-indanedione | -125.9 (s)[3] |
Table 4: Mass Spectrometry Data of Fluorinated Indanone Isomers
| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragmentation Patterns |
| 4-Fluoro-1-indanone | C₉H₇FO | 150.05 | Data not fully available in search results. |
| 5-Fluoro-1-indanone | C₉H₇FO | 150.05 | Data not fully available in search results. |
| 6-Fluoro-1-indanone | C₉H₇FO | 150.05 | [M+H]⁺: 151.4[1] |
| This compound | C₉H₇FO | 150.05 | Data not fully available in search results. |
| 2-Fluoro-1,3-indanedione | C₉H₅FO₂ | 164.03 | HRMS (ESI+) Calcd. for C₉H₅FO₂: 164.02740. Found: 164.027580[3] |
| 2,2-Difluoro-1,3-indanedione | C₉H₄F₂O₂ | 182.02 | Data not fully available in search results. |
Experimental Protocols
The following section details the general experimental procedures for the synthesis and spectroscopic characterization of fluorinated indanone isomers, based on methodologies reported in the literature.
General Synthesis Procedures
Synthesis of 5-Fluoro-1-indanone: [4] A common method for the synthesis of 5-fluoro-1-indanone involves the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.
-
Step 1: Cyclization: 3-(3-Fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is added to chlorosulfonic acid (20 mL).[4] The mixture is stirred to afford the crude product.
-
Step 2: Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane) as the eluent to yield 5-fluoro-1-indanone.[4]
Synthesis of 6-Fluoro-1-indanone: [5] This isomer can be prepared via the intramolecular Friedel-Crafts acylation of 4-fluorophenylpropionyl chloride.
-
Step 1: Reaction Setup: Aluminum trichloride (AlCl₃, 27.8 g, 208 mmol) is suspended in 1,2-dichloroethane (200 mL) and cooled to 0-5 °C under a nitrogen atmosphere.[5]
-
Step 2: Acylation: A solution of 4-fluorophenylpropionyl chloride (27.75 g, 148.8 mmol) in 1,2-dichloroethane (140 mL) is added dropwise over 1 hour.[5] The reaction mixture is then stirred for 30 minutes without the cooling bath, followed by heating at 70°C for 2 hours.[5]
-
Step 3: Work-up and Purification: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and the solvent is evaporated. The resulting crude product is purified to give 6-fluoro-1-indanone.[5]
Synthesis of this compound: [2] A multi-step procedure starting from 2-fluorobenzoic acid can be employed.
-
Step 1: Acid Chloride Formation: A mixture of 2-fluorobenzoic acid and thionyl chloride (1.5 equivalents) in benzene is refluxed.[2]
-
Step 2: Friedel-Crafts Acylation: The resulting acid chloride is reacted with ethylene in the presence of aluminum trichloride in dichloroethane.[2]
-
Step 3: Cyclization: The intermediate is then cyclized using a slurry of aluminum trichloride and sodium chloride at elevated temperatures (e.g., 180°C) or with concentrated sulfuric acid at 85°C.[2]
-
Step 4: Purification: The final product, this compound, is purified by column chromatography using a hexane:EtOAc eluent.[2]
Synthesis of 2-Fluoro- and 2,2-Difluoro-1,3-indanedione: [3] These compounds are typically prepared by direct fluorination of 1,3-indanedione or 2-fluoro-1,3-indanedione, respectively, using an electrophilic fluorinating agent such as Selectfluor®.
-
General Fluorination Procedure: To a solution of the starting indanone in a suitable solvent like acetonitrile, Selectfluor® is added. The reaction is stirred at room temperature or heated to reflux until completion.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., CH₂Cl₂) and washed with water. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or chromatography.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is often used as an external or internal standard.[6][7] Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to determine the exact mass and confirm the elemental composition of the synthesized compounds.[3]
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the comparative analysis of fluorinated indanone isomers, from synthesis to spectroscopic characterization and data analysis.
References
A Comparative Guide to the Synthesis of 7-Fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis protocols for 7-Fluoro-1-indanone, a key intermediate in the development of various pharmaceutical compounds. The following sections detail established synthetic routes, offering a side-by-side comparison of their performance based on experimental data. Detailed methodologies are provided to ensure the reproducibility of the cited experiments.
Comparative Analysis of Synthesis Protocols
The synthesis of this compound is most commonly achieved through intramolecular Friedel-Crafts acylation. The primary variations in this approach involve the choice of starting material and the cyclization catalyst. This guide compares two main strategies: a multi-step synthesis starting from 2-fluorobenzoic acid and a direct cyclization of 3-(2-fluorophenyl)propanoic acid.
| Parameter | Method 1: From 2-Fluorobenzoic Acid | Method 2: From 3-(3-Fluorophenyl)propanoic Acid (for 5-Fluoro-1-indanone) |
| Starting Material | 2-Fluorobenzoic acid | 3-(3-Fluorophenyl)propanoic acid |
| Key Reagents | Thionyl chloride (SOCl₂), Ethylene, Aluminum chloride (AlCl₃) | Chlorosulfonic acid |
| Reaction Time | Multi-day | Not specified |
| Yield | 32%[1] | 70.5%[2] |
| Purity | Purified by column chromatography[1] | Purified by column chromatography[2] |
| Scale | 20.00 g of starting material[1] | 2.0 g of starting material[2] |
| Advantages | Utilizes a readily available starting material. | Potentially higher yield in a single cyclization step. |
| Disadvantages | Lower overall yield, multi-step process. | Data is for a regioisomer; direct data for the 7-fluoro isomer is not available. |
Synthetic Pathways and Methodologies
The two primary pathways for synthesizing fluorinated 1-indanones are depicted below. Method 1 outlines a multi-step process involving the formation of an acyl chloride, followed by the introduction of an ethyl group and subsequent cyclization. Method 2 represents a more direct, one-step cyclization of a substituted propanoic acid.
Caption: Comparative Synthetic Pathways to this compound.
Experimental Protocols
Method 1: Synthesis of this compound from 2-Fluorobenzoic Acid
This protocol is adapted from a known procedure with a reported yield of 32%.[1]
Step 1: Formation of 2-Fluorobenzoyl chloride A mixture of 2-fluorobenzoic acid and thionyl chloride (1.5 equivalents) in benzene is refluxed until gas evolution ceases. After cooling to room temperature, the mixture is concentrated under reduced pressure to yield the crude acyl chloride.
Step 2: Acylation of Ethylene The crude 2-fluorobenzoyl chloride is dissolved in dichloroethane and added to a solution of aluminum chloride (1.0 equivalent) in dichloroethane at 10-20 °C. Ethylene gas is then bubbled through the reaction mixture for 4 hours. The reaction is stirred overnight and then quenched with 4N HCl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine, then dried over magnesium sulfate and concentrated.
Step 3: Intramolecular Friedel-Crafts Cyclization The concentrate from the previous step is added to a slurry of aluminum chloride (10 equivalents) and sodium chloride (6 equivalents) at 130 °C. The mixture is stirred at 180 °C for 2 hours. Alternatively, the concentrate can be mixed with concentrated sulfuric acid and stirred at 85°C for 1 hour.[1] After cooling, the reaction is quenched with ice and concentrated HCl. The product is extracted with dichloromethane, and the combined organic layers are concentrated. The crude product is purified by column chromatography (hexanes:EtOAc, 4:1) to give this compound.[1]
Method 2 (Proposed): Direct Cyclization of 3-(2-Fluorophenyl)propanoic Acid
While a specific protocol for the direct cyclization to this compound is not detailed in the searched literature, a highly analogous procedure for the synthesis of 5-fluoro-1-indanone is reported with a 70.5% yield.[2] This suggests that a similar approach for the 7-fluoro isomer could be effective. General methods for such cyclizations often employ strong acids like polyphosphoric acid (PPA) or sulfuric acid.[3][4]
General Procedure for Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA): 3-(2-Fluorophenyl)propanoic acid is added to polyphosphoric acid. The mixture is heated with stirring for a specified time (e.g., 1-3 hours) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are combined, washed with water, saturated sodium bicarbonate solution, and brine, then dried over a drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrated. The crude product is then purified by column chromatography or recrystallization.
Alternative and Emerging Synthesis Techniques
Research into the synthesis of 1-indanones has explored various alternative methods to improve efficiency, reduce environmental impact, and enhance safety. These include the use of different Lewis acid catalysts and non-conventional energy sources.
Alternative Lewis Acid Catalysts: Several Lewis acids other than aluminum chloride have been investigated for intramolecular Friedel-Crafts acylations. These include:
-
Niobium(V) chloride (NbCl₅): Has been used for the synthesis of 1-indanones from 3-arylpropanoic acids under mild conditions.[3]
-
Terbium(III) triflate (Tb(OTf)₃): Has been shown to catalyze the cyclization of 3-arylpropionic acids at high temperatures.
-
Metal Triflates in Ionic Liquids: This approach offers a "green chemistry" alternative, with the potential for catalyst recovery and reuse.[1]
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate intramolecular Friedel-Crafts acylations of 3-arylpropanoic acids, reducing reaction times from hours to minutes.[5][6] This technique can lead to higher yields and cleaner reactions. For instance, the microwave-assisted synthesis of 1-indanone derivatives using trifluoroacetic acid as a catalyst has been shown to be highly efficient.[1]
The logical workflow for selecting a synthesis protocol for this compound is outlined below.
Caption: Decision workflow for selecting a synthesis protocol.
Conclusion
The synthesis of this compound can be approached through multiple pathways. The multi-step synthesis from 2-fluorobenzoic acid is a well-documented method, although it provides a modest yield. The direct cyclization of 3-(2-fluorophenyl)propanoic acid, by analogy to its 5-fluoro isomer, presents a potentially more efficient, higher-yielding alternative. For laboratories equipped with the necessary technology, microwave-assisted synthesis offers a promising avenue for accelerating this reaction and improving its overall efficiency. The choice of the optimal protocol will depend on the availability of starting materials, desired yield, and the technical capabilities of the laboratory. Further experimental validation of the direct cyclization and microwave-assisted methods for the synthesis of this compound is warranted to provide a more definitive comparison.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a 7-Fluoro-1-indanone Derivative: A Guide to Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of novel 7-Fluoro-1-indanone derivatives against a panel of biologically relevant targets. Given the broad spectrum of activities reported for the indanone scaffold, including anti-inflammatory, anticancer, and neurological effects, a thorough understanding of a new derivative's selectivity is crucial for its development as a therapeutic agent. This document presents hypothetical cross-reactivity data for a representative this compound derivative and outlines the detailed experimental protocols required to generate such data.
Hypothetical Cross-Reactivity Profile
To illustrate a potential cross-reactivity study, we present hypothetical inhibitory data for a candidate molecule, "7-F-Indanone-X," against key enzymes from different classes. This data is compared with well-established inhibitors for context.
Table 1: Comparative Inhibitory Activity (IC50) Against Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 7-F-Indanone-X (Hypothetical) | 500 | 50 | 10 |
| Indomethacin | 230 | 630 | 0.36 |
| Celecoxib | >10,000 | 40[1] | >250 |
Data for 7-F-Indanone-X is hypothetical and for illustrative purposes only.
Table 2: Comparative Inhibitory Activity (IC50) Against Tubulin Polymerization
| Compound | Tubulin Polymerization IC50 (µM) |
| 7-F-Indanone-X (Hypothetical) | 8.5 |
| Paclitaxel | ~0.5 (ED50)[2] |
| Colchicine | 3.0 |
Data for 7-F-Indanone-X is hypothetical and for illustrative purposes only.
Table 3: Comparative Inhibitory Activity (IC50) Against Acetylcholinesterase (AChE)
| Compound | Acetylcholinesterase (AChE) IC50 (nM) |
| 7-F-Indanone-X (Hypothetical) | 150 |
| Donepezil | 6.7[3] |
| Tacrine | 77[3] |
Data for 7-F-Indanone-X is hypothetical and for illustrative purposes only.
Experimental Workflow and Signaling Pathways
To visualize the process of a cross-reactivity study and the context of the targets, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Simplified signaling pathway of COX-mediated inflammation.
Detailed Experimental Protocols
The following are standard protocols that can be adapted for the evaluation of this compound derivatives.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase component of COX activity. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by monitoring the oxidation of a suitable substrate (e.g., ADHP) at Ex/Em = 535/587 nm.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic Acid (substrate)
-
Fluorometric substrate (e.g., ADHP)
-
Test compound (7-F-Indanone-X) and reference inhibitors (Indomethacin, Celecoxib) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Dilute the test compound and reference inhibitors to the desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: On ice, add COX-1 and COX-2 enzymes to the assay buffer containing heme.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and substrate.
-
Control wells (100% activity): Add enzyme solution and DMSO.
-
Inhibitor wells: Add enzyme solution and the test compound or reference inhibitor at various concentrations.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence vs. time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.
Tubulin Polymerization Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of tubulin into microtubules. A fluorescent reporter, such as DAPI, is included in the reaction, which exhibits increased fluorescence upon binding to polymerized microtubules. The increase in fluorescence is proportional to the mass of the microtubule polymer.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (7-F-Indanone-X) and reference compounds (Paclitaxel, Colchicine) dissolved in DMSO
-
96-well black, non-binding microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute tubulin in General Tubulin Buffer on ice. Prepare a reaction mixture containing buffer, GTP, glycerol, and the fluorescent reporter.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Plate Setup: Add the compound solutions to the wells of the microplate.
-
Reaction Initiation: Add the cold tubulin reaction mixture to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence at Ex/Em = 355/460 nm every 60-90 seconds for 1 hour.[4]
-
Data Analysis: Plot the fluorescence intensity against time. For inhibitors, the rate and extent of polymerization will be reduced. For stabilizers, they will be increased. Calculate the Vmax (maximum rate of polymerization) from the slope of the growth phase. Determine the IC50 value by plotting the percentage of inhibition (of Vmax or plateau fluorescence) against the log of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[5][6]
Materials:
-
0.1 M Phosphate Buffer, pH 8.0
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound (7-F-Indanone-X) and reference inhibitors (Donepezil, Tacrine) dissolved in an appropriate solvent
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Assay Plate Setup:
-
Blank: Add phosphate buffer, DTNB, and ATCI.
-
Control (100% activity): Add phosphate buffer, AChE solution, DTNB, and the solvent for the test compound.
-
Test Sample: Add phosphate buffer, AChE solution, DTNB, and the test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. Correct for non-enzymatic hydrolysis by subtracting the rate of the blank. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 7-Fluoro-1-indanone: A Comparative Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of optimal intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug development pipeline. The indanone scaffold is a cornerstone in the synthesis of numerous therapeutics, most notably in the development of treatments for neurodegenerative diseases. This guide provides a comprehensive benchmark of 7-Fluoro-1-indanone against its non-fluorinated counterpart, 1-indanone, and the commercially significant 5,6-dimethoxy-1-indanone. This comparison is framed within the context of their application in the synthesis of key pharmaceuticals such as Rasagiline and Donepezil, offering a data-driven perspective for strategic synthetic planning.
Executive Summary: Comparative Performance
The introduction of a fluorine atom to the indanone core, as in this compound, presents a trade-off between potentially enhanced pharmacological properties of the final active pharmaceutical ingredient (API) and a more challenging initial synthesis of the intermediate itself. While non-fluorinated indanones generally exhibit higher yields in their formation, the presence of fluorine can offer advantages in downstream reactions and in the metabolic stability of the resulting drug molecule.
Data Presentation: Synthesis of Indanone Intermediates
The following tables summarize quantitative data for the synthesis of this compound and its key comparators.
Table 1: Synthesis of this compound
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| 2-Fluorobenzoic acid | SOCl₂, AlCl₃, Ethylene, NaCl | Reflux, then 130-180°C for 2h | 32% | Not Reported | [1] |
| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | Room temperature | 70.5% | Chromatographically pure | [2] |
Table 2: Synthesis of 1-Indanone (Non-fluorinated Alternative)
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| Phenylpropionic acid chloride | Aluminum chloride | Benzene, reflux | 90% | Not Reported | [3] |
| 3,3-Dimethylacrylic acid & aromatic substrates | NbCl₅ | Various | Up to 78% | Not Reported | [3] |
| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid | 100°C, 2h | 95% (for 5,7-dimethoxy-1-indanone) | Not Reported | [4] |
Table 3: Synthesis of 5,6-Dimethoxy-1-indanone (Donepezil Intermediate)
| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity | Reference |
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Not specified in abstract | Not specified in abstract | 88% | Not Reported | Not explicitly found |
| 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione | TMSOTf | Nitromethane, 1h | 88% | Crystalline solid | [5] |
| 3-Chloro-3',4'-dimethoxypropiophenone | Sulfuric acid | 55-59°C, 8h | 78.72% | 98.57% by HPLC | [6] |
Impact of Fluorination on Reactivity and Synthetic Strategy
The presence of a fluorine atom at the 7-position of the indanone ring is expected to influence the reactivity of the molecule in subsequent synthetic steps, primarily through its strong electron-withdrawing inductive effect. This can be particularly relevant in reactions involving the enolate of the indanone, such as aldol condensations, which are pivotal in the synthesis of drugs like Donepezil.
For instance, in the synthesis of Donepezil analogues, the crucial step involves a condensation reaction between a substituted 1-indanone and a piperidine derivative. The efficiency of this carbon-carbon bond formation is directly linked to the reactivity of the indanone enolate.
Experimental Protocols
Detailed methodologies for the synthesis of these key intermediates are crucial for reproducibility and adaptation in a research setting.
Protocol 1: Synthesis of this compound from 2-Fluorobenzoic Acid[1]
A mixture of 2-fluorobenzoic acid, thionyl chloride (1.5 equiv.), and a catalytic amount of DMF in benzene is refluxed until gas evolution ceases. The solvent is removed in vacuo. The resulting acid chloride is dissolved in dichloroethane and added to a suspension of aluminum chloride (1.0 eq.) in dichloroethane at 10-20°C. Ethylene gas is then bubbled through the reaction mixture for 4 hours. The reaction is stirred overnight and then quenched with 4N HCl. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine, then dried over magnesium sulfate and concentrated. The residue is then added to a slurry of aluminum chloride (10 eq.) and sodium chloride (6 eq.) and heated to 180°C for 2 hours. After cooling, the mixture is treated with ice and concentrated HCl. The product is extracted with dichloromethane, and the combined organic layers are concentrated. Purification by column chromatography (hexanes:EtOAc 4:1) affords this compound.
Protocol 2: Synthesis of 1-Indanone from Phenylpropionic Acid Chloride[3]
To a solution of phenylpropionic acid chloride in benzene, aluminum chloride is added portion-wise at a controlled temperature. The reaction mixture is then refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured onto crushed ice and acidified with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with benzene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-indanone.
Protocol 3: Synthesis of 5,6-Dimethoxy-1-indanone[5]
To a solution of 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione in nitromethane is added trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction mixture is stirred for one hour. The reaction is then quenched with a saturated ammonium chloride solution. The product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization from ethanol to yield 5,6-dimethoxy-1-indanone.
Mandatory Visualizations
Synthetic Pathway for a Rasagiline Analogue
Caption: Synthetic route to a fluorinated Rasagiline analogue.
Experimental Workflow for Comparative Aldol Condensation
Caption: Generalized workflow for comparing indanone reactivity.
Logical Relationship: Rationale for Fluorination
Caption: The strategic trade-offs of using fluorinated intermediates.
Conclusion
The choice between this compound and its non-fluorinated analogues is a nuanced decision that hinges on the specific goals of a synthetic campaign. For projects where the primary objective is the rapid and high-yield synthesis of a known, non-fluorinated API, 1-indanone or its substituted derivatives like 5,6-dimethoxy-1-indanone are often the more pragmatic choice due to their well-established, high-yielding synthetic routes.
However, in the context of developing new chemical entities or improving upon existing drug candidates, this compound emerges as a valuable, albeit more synthetically demanding, intermediate. The potential for enhanced metabolic stability and improved binding affinity conferred by the fluorine atom can translate into a superior pharmacological profile for the final drug product. Researchers and drug development professionals must weigh the initial synthetic investment against the long-term potential benefits of incorporating fluorine into their target molecules. This guide provides the foundational data to inform such critical decisions in the pursuit of novel and more effective therapeutics.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 6. ivypanda.com [ivypanda.com]
Safety Operating Guide
Navigating the Disposal of 7-Fluoro-1-indanone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 7-Fluoro-1-indanone, ensuring compliance with safety regulations and minimizing environmental impact.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound with quantitative exposure limits was not located. The following procedures are based on best practices for the disposal of halogenated organic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, a quantitative data table cannot be provided. However, the following table summarizes the key qualitative characteristics and disposal parameters based on its classification as a halogenated organic compound.
| Characteristic | Guideline |
| Chemical Class | Halogenated Organic Compound (Fluorinated) |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. |
| Waste Segregation | Crucial. Must be segregated from non-halogenated organic waste. |
| Container Type | Use only approved, leak-proof, and clearly labeled hazardous waste containers. |
| Labeling Requirements | Container must be labeled "Hazardous Waste," with the full chemical name ("this compound"), and an indication of its hazards. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the detailed methodology for the safe disposal of this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, solutions containing the compound, and contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Crucially, segregate this halogenated waste from all other waste streams, particularly non-halogenated organic solvents. [1][2][3][4] Cross-contamination can complicate and increase the cost of disposal.[3][4]
2. Preparing the Waste Container:
-
Obtain a designated hazardous waste container from your institution's EHS department. This container must be compatible with halogenated organic compounds.
-
Ensure the container is in good condition, with a secure, tight-fitting lid.[3][4][5]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[3][5]
3. Waste Collection:
-
For Solid Waste: Carefully transfer solid this compound into the designated waste container using a dedicated spatula or scoop.
-
For Liquid Waste: If this compound is in a solution, pour the solution into the designated liquid waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for expansion.
-
For Contaminated Labware: Place all disposables contaminated with this compound into a designated solid waste container. If labware is grossly contaminated, it should be treated as hazardous waste.
4. Labeling the Waste Container:
-
Clearly and legibly write the full chemical name, "this compound," on the hazardous waste label. Do not use abbreviations.[5]
-
List all components of a mixture, including solvents, with their approximate percentages.
-
Indicate the date when the first waste was added to the container.
5. Storage of Waste:
-
Keep the waste container securely closed at all times, except when adding waste.[3][5][6]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
6. Arranging for Disposal:
-
Once the waste container is full or is no longer needed, contact your institution's EHS department to arrange for a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[1][6]
7. Decontamination of Reusable Glassware:
-
Reusable glassware that has come into contact with this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous halogenated waste. Subsequent rinsates may also require collection, depending on institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 7-Fluoro-1-indanone (CAS No. 651735-59-0). Following these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must form a tight seal around the eyes. A face shield offers broader protection against splashes, especially during transfer and dissolution.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Nitrile gloves provide good resistance to a range of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more robust gloves like Neoprene.[2] Always inspect gloves for tears or punctures before use. |
| Body Protection | Flame-retardant lab coat | A lab coat should be fully buttoned to provide maximum coverage of skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The type of respirator should be selected based on a formal risk assessment. |
Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to initial use.
Caption: Workflow for Safely Handling this compound.
Experimental Protocol: Weighing and Dissolving Solid this compound
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on a lab coat, chemical splash goggles, and chemical-resistant gloves. If a risk of inhalation exists and work is not performed in a fume hood, a respirator is necessary.
-
Prepare the Chemical Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.
-
Weigh the Compound:
-
Use an analytical balance inside the fume hood or in a contained, ventilated space.
-
Use a clean, dry spatula and a tared weigh boat or appropriate container.
-
Handle the solid carefully to avoid generating dust.
-
-
Transfer to the Reaction Vessel:
-
Carefully transfer the weighed solid into the designated reaction vessel.
-
Use a funnel to prevent spillage.
-
Tap the weigh boat and spatula gently to ensure all the compound is transferred.
-
-
Dissolution:
-
Add the desired solvent to the vessel containing the this compound.
-
If necessary, stir the mixture using a magnetic stirrer or gentle agitation until the solid is fully dissolved.
-
-
Decontamination of Equipment:
-
Rinse the spatula, weigh boat, and any other contaminated reusable equipment with a suitable solvent (e.g., ethanol or acetone) in a designated waste container.
-
Dispose of single-use items in the appropriate solid waste stream.
-
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal Pathway for this compound Waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinsates from cleaning contaminated equipment should be collected in a separate, sealed, and labeled hazardous liquid waste container. As this is a halogenated compound, it should be disposed of in a halogenated organic waste stream.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of all waste through a licensed hazardous waste disposal vendor, in accordance with local, state, and federal regulations.[3][4]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
